{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Description
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Properties
CAS No. |
2170372-31-1 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Case for Novel Bicyclic Scaffolds in Drug Discovery
An In-Depth Technical Guide to the Proposed Synthesis of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: A Novel Scaffold for Medicinal Chemistry
The principle of "escaping from flatland" has become a cornerstone of modern medicinal chemistry, advocating for the incorporation of three-dimensional, sp³-rich scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Bridged bicyclic systems, in particular, offer a high degree of conformational rigidity, enabling precise spatial positioning of functional groups for optimal interaction with biological targets. The 2-oxabicyclo[2.1.1]hexane framework has emerged as a promising bioisostere for ortho- and meta-substituted benzene rings, with the potential to enhance aqueous solubility and metabolic stability.[2][3][4][5] This guide proposes a novel synthetic route to this compound, a previously unreported derivative poised to serve as a valuable building block for the development of next-generation therapeutics. The introduction of both an amino group and a hydroxymethyl group provides two orthogonal vectors for further chemical elaboration.
Retrosynthetic Analysis: A Strategic Approach to a Novel Target
A plausible retrosynthetic analysis of this compound suggests a convergent approach, focusing on the late-stage introduction of the key functional groups onto a pre-formed bicyclic core. The primary disconnection points are the C-N and C-C bonds of the amino and methanol substituents, respectively. This leads back to a key intermediate, a functionalized 2-oxabicyclo[2.1.1]hexane with appropriate handles for elaboration. A photochemical [2+2] cycloaddition is envisioned for the construction of the strained bicyclic core, a strategy that has proven effective for the synthesis of related systems.[6][7]
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthesis: A Step-by-Step Guide
The proposed forward synthesis is a multi-step sequence designed to be robust and adaptable, drawing upon established methodologies for the synthesis of bicyclic systems.
Step 1: Synthesis of the Alkene Precursor
The synthesis commences with the preparation of a suitable alkene precursor bearing a protected amine functionality. A potential starting material is a commercially available allylic amine, which can be protected with a Boc group to ensure compatibility with subsequent reaction conditions.
| Reaction Step | Reagents and Conditions | Purpose | Expected Yield |
| 1. Protection | Allylamine, (Boc)₂O, DCM, 0°C to rt | Protection of the amine to prevent side reactions. | >95% |
Step 2: [2+2] Photocycloaddition for Bicyclic Core Formation
The cornerstone of this synthetic strategy is the intramolecular [2+2] photocycloaddition of a tethered enone. This approach has been successfully employed for the synthesis of various bicyclo[2.1.1]hexane derivatives.[4][7] The protected allylic amine from Step 1 can be acylated with a suitable carbonyl-containing moiety to generate the photocycloaddition precursor.
Caption: Workflow for the key [2+2] photocycloaddition step.
Experimental Protocol: [2+2] Photocycloaddition
-
Preparation of the Precursor: To a solution of the Boc-protected allylic amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of an activated glyoxylic acid derivative (e.g., methyl glyoxylate, 1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the photocycloaddition precursor.
-
Photocycloaddition: Prepare a 0.05 M solution of the precursor in acetone and degas with nitrogen for 30 minutes. Irradiate the solution in a quartz immersion well reactor using a medium-pressure mercury lamp (λ > 300 nm) for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the desired 2-oxabicyclo[2.1.1]hexane derivative.
| Parameter | Value | Rationale |
| Solvent | Acetone | Acts as a triplet sensitizer for the photocycloaddition. |
| Concentration | 0.05 M | A dilute solution is used to minimize intermolecular side reactions. |
| Wavelength | > 300 nm | To avoid unwanted photochemical degradation of the product. |
Step 3: Functional Group Manipulation and Deprotection
With the bicyclic core constructed, the next phase involves the conversion of the ester group to the primary alcohol and deprotection of the amine.
Experimental Protocol: Reduction and Deprotection
-
Ester Reduction: To a stirred solution of the bicyclic ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting precipitate and concentrate the filtrate to yield the crude hydroxymethyl derivative.
-
Boc Deprotection: Dissolve the crude alcohol in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours. Concentrate the reaction mixture in vacuo and co-evaporate with DCM (3x) to remove residual TFA. The crude product can be purified by recrystallization or by conversion to a salt, such as the hydrochloride salt, to yield the final target compound, this compound.
Structural Verification
The identity and purity of the synthesized compounds at each step should be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the connectivity and stereochemistry of the bicyclic framework.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the intermediates and the final product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -NH₂, C=O).
Conclusion and Future Outlook
This technical guide outlines a comprehensive and scientifically grounded proposal for the synthesis of this compound. The successful execution of this synthetic route would provide access to a novel, three-dimensional building block with significant potential for application in medicinal chemistry. The presence of two distinct functional groups, an amine and a primary alcohol, offers versatile handles for the construction of diverse chemical libraries for screening against a wide range of biological targets. Further work could explore the diastereoselective synthesis of this scaffold to provide access to enantiomerically pure derivatives, which is often crucial for optimizing pharmacological activity.[4]
References
- Taylor & Francis. (2018). Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry.
- Digital Commons @ IWU. (2000). The Synthesis of Vicinal Amino Alcohols through a Bicyclic Aziridine Intermediate.
- Taylor & Francis Online. (2018). Full article: Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry.
- Chemical Science (RSC Publishing). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency.
- PubMed. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
- Journal of the American Chemical Society. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer.
- Semantic Scholar. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency.
- PubMed. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping.
- PubMed. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer.
- ChemRxiv. (2025). Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes.
- ChemRxiv. Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with.
- ResearchGate. Synthesis of bis‐substituted 2‐oxabicyclo[2.1.1]hexanes 26–41.
- Semantic Scholar. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
- ResearchGate. (2024). (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes.
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physical and chemical properties of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the specific properties, synthesis, and utility of the {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol scaffold.
Classification: Saturated Bioisostere / Bridgehead Amino-Alcohol Primary Utility: Ortho/Meta-Benzene Mimetic, Solubility Enhancer, Rigid Linker
Executive Summary & Strategic Context
In the modern "Escape from Flatland" era of medicinal chemistry, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a critical tool for improving the physicochemical profile of drug candidates. While bicyclo[1.1.1]pentanes (BCPs) mimic para-phenyl rings, the 2-oxa-BCH core is engineered to mimic the vector geometry of ortho and meta -substituted arenes while introducing significant sp³ character [1, 2].
The specific derivative This compound represents a bifunctional "exit vector" building block. It features a primary amine and a primary alcohol located at the bridgehead positions (1 and 4), separated by a rigid, oxygen-containing cage. This structure offers a unique combination of metabolic stability, reduced lipophilicity (LogD), and precise geometric control, making it superior to traditional cyclobutane or morpholine surrogates.
Structural & Geometric Analysis
The 2-Oxabicyclo[2.1.1]hexane Cage
Unlike the planar benzene ring, the 2-oxa-BCH core is a puckered, three-dimensional cage.
-
Numbering: The oxygen atom resides at position 2 (within the ethano- bridge). The bridgeheads are positions 1 and 4.
-
Vector Geometry: The angle between substituents at the 1 and 4 positions is approximately 145°–155° , creating a "kinked" linear geometry distinct from the 180° vector of BCPs or para-benzenes.
-
Bioisosterism: This specific 1,4-substitution pattern functionally mimics 1,3-disubstituted (meta) benzenes or 1,3-disubstituted cyclobutanes , but with locked conformation.
Physicochemical Profile
The incorporation of the ether oxygen (O2) fundamentally alters the properties compared to the carbocyclic bicyclo[2.1.1]hexane.
| Property | Value / Characteristic | Mechanistic Explanation |
| Molecular Formula | C₆H₁₁NO₂ | High Atom Economy |
| Molecular Weight | ~129.16 g/mol | Fragment-like |
| ClogP / LogD | ~ -0.8 to -1.2 | The ether oxygen and polar heads drastically reduce lipophilicity compared to carbocycles. |
| pKa (Amine) | ~ 7.8 – 8.2 | Lower than typical alkyl amines (10.5). The inductive effect of the O2 atom (β-position relative to C3, γ-position relative to N4) and the increased s-character of the bridgehead C-H bonds reduce basicity. |
| Solubility | > 100 mM (Aq) | Asymmetric polar surface area breaks crystal lattice energy efficiently. |
| TPSA | ~ 65 Ų | Ideal for CNS penetration when coupled with lipophilic warheads. |
Synthesis & Manufacturing Strategy
The synthesis of 2-oxa-BCH cores is non-trivial due to the strain energy of the system. The most authoritative route, developed by Mykhailiuk et al. (Enamine), utilizes an intramolecular iodocyclization strategy [2, 3].
Retrosynthetic Workflow
The formation of the cage typically proceeds from a substituted 4-penten-1-ol derivative.
Figure 1: General synthetic workflow for 1,4-disubstituted 2-oxabicyclo[2.1.1]hexanes.
Key Synthetic Steps
-
Cage Formation: Treatment of a 2-allyl-2-hydroxymethyl precursor with iodine induces cyclization to form the iodomethyl-substituted 2-oxabicyclo[2.1.1]hexane.
-
Bridgehead Functionalization:
-
Position 1 (Methanol): Often derived from an ester or carboxylic acid precursor via reduction (e.g., LiAlH₄ or LiBH₄).
-
Position 4 (Amine): Typically installed via a Curtius rearrangement of a carboxylic acid at the bridgehead, followed by hydrolysis of the isocyanate.
-
Experimental Protocols (Handling & Derivatization)
Storage & Stability
-
State: White to off-white hygroscopic solid.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine can react with atmospheric CO₂ to form carbamates over time.
-
Stability: The 2-oxa-BCH cage is metabolically robust but can be sensitive to strong Lewis acids which may induce ring-opening of the strained ether bridge.
Protocol: N-Boc Protection (Standard Derivatization)
To prepare the building block for peptide coupling or linker synthesis.
-
Dissolution: Dissolve this compound (1.0 equiv) in DCM (10 mL/mmol).
-
Base Addition: Add DIPEA (1.5 equiv) followed by Boc₂O (1.1 equiv).
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup: Wash with 5% citric acid (to remove unreacted amine) and brine.
-
Validation: The bridgehead amine is less nucleophilic than standard primary amines; if reaction is sluggish, add catalytic DMAP (0.1 equiv).
Protocol: Oxidation to Aldehyde
For reductive amination or olefination.
-
Reagent: Use Dess-Martin Periodinane (DMP) to avoid over-oxidation or acid-catalyzed ring opening.
-
Procedure: Suspend DMP (1.2 equiv) in DCM. Add the amino-alcohol (N-protected) at 0°C.
-
Quench: Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).
-
Note: The resulting aldehyde at the bridgehead (C1) is non-enolizable, preventing racemization, which is a key advantage of this scaffold.
Applications in Drug Design
PROTAC Linkers
The rigid, hydrophilic nature of this scaffold makes it an ideal linker component for Proteolysis Targeting Chimeras (PROTACs).
-
Benefit: It improves the solubility of the large PROTAC molecule.
-
Geometry: The "kinked" angle provides a novel vector to exit the E3 ligase binding pocket, potentially improving ternary complex formation cooperativity.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight and distinct 3D shape, this molecule serves as an excellent fragment "seed."
-
Vector Exploration: The amine and alcohol handles allow rapid growing in two distinct vectors.
-
Solubility Anchor: Attaching this motif to a lipophilic aryl halide can rescue the solubility of the final lead compound.
Decision Matrix: When to use 2-oxa-BCH?
Figure 2: Strategic decision tree for selecting bridged bicyclic scaffolds.
References
-
Denisenko, A., et al. (2023).[1][2][3][4] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry.
-
Mykhailiuk, P. K. (2024).[5][6] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition.
-
Levterov, V. V., et al. (2024).[5][7] Synthesis and crystallographic analysis of 2-oxabicyclo[2.1.1]hexanes. ResearchGate / Enamine.
-
Tsien, J., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry.
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- 7. enamine.net [enamine.net]
crystal structure analysis of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Executive Summary: The "Escape from Flatland"
In the pursuit of novel IP space and improved physicochemical properties, medicinal chemistry has shifted from planar aromatic rings to saturated, three-dimensional scaffolds. The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core has emerged as a critical bioisostere, offering a distinct vector profile compared to the widely used bicyclo[1.1.1]pentane (BCP).
This guide details the structural analysis of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol , a bifunctional building block. Unlike the linear BCP (a para-phenyl bioisostere), the 2-oxa-BCH core introduces asymmetry and polarity via the ether bridge, significantly altering the lattice energy and packing efficiency. This document provides a validated workflow for crystallizing, solving, and refining this specific scaffold, emphasizing the handling of conformational strain and bridgehead disorder.
Structural Context & Significance
The Scaffold Geometry
The 2-oxa-BCH core is a strained bicyclic ether. In the target molecule, the bridgehead carbons are substituted with an amine (C4) and a hydroxymethyl group (C1).
-
Bridgehead-Bridgehead Vector (C1–C4): Defines the primary axis of the molecule.
-
The Ether Bridge (O2): Introduces a dipole moment and H-bond acceptance capability absent in the all-carbon analog.
-
Puckering: The bicyclic cage is not perfectly rigid; the "wings" of the bicycle (C1-C5-C4 and C1-O2-C6-C4 paths) exhibit specific puckering angles that must be accurately modeled during refinement.
Physicochemical Implications
Pavel Mykhailiuk’s group (Enamine) has extensively validated this class of compounds as "saturated bioisosteres," demonstrating that they improve aqueous solubility (lower LogP) while retaining metabolic stability compared to their aromatic counterparts [1].
Phase 1: Crystal Growth Strategy (The "Art")
Small, globular, polar amines like this compound are notoriously difficult to crystallize as free bases. They often form "plastic crystals" with high thermal motion or waxy solids due to rotational freedom in the lattice.
Protocol 1: The "Salt Switch" Method To lock the lattice, we utilize the amine functionality to create an ionic network.
-
Screening: Dissolve 5 mg of the free base in MeOH (0.5 mL).
-
Acid Addition: Add 1.05 equivalents of acid.
-
Priority A: Hydrochloric acid (creates compact chloride lattices).
-
Priority B: Fumaric acid (creates H-bond networks, good for bridging molecules).
-
-
Vapor Diffusion: Place the open vial inside a larger jar containing a counter-solvent (Et2O or Pentane). Seal the outer jar.
-
Timeline: Allow to stand undisturbed at 4°C for 3-7 days.
Visualization: Crystallization Decision Matrix
Figure 1: Decision matrix for crystallizing small polar bicyclic amines. Salt formation is the preferred route for globular cages to prevent plastic phase formation.
Phase 2: X-Ray Data Collection & Refinement
Once a suitable single crystal (approx. 0.1 x 0.1 x 0.2 mm) is mounted, specific parameters are required to resolve the strained cage geometry.
Instrument Parameters
-
Temperature: 100 K (Mandatory).
-
Reasoning: Globular molecules like BCH exhibit high librational motion. At room temperature, the electron density of the cage carbons will smear, making bond length determination impossible.
-
-
Radiation Source: Cu Kα (λ = 1.54184 Å).
-
Reasoning: For light-atom structures (C, H, N, O), Copper radiation provides better scattering power than Molybdenum, which is crucial for determining the absolute configuration if chiral impurities or resolving subtle bridgehead disorder.
-
Refinement Protocol (SHELXL/OLEX2)
The 2-oxa-BCH core often presents specific refinement challenges.
-
Disorder Modeling: The "wings" of the bicycle (C5 and C6) may show positional disorder. Use the PART instruction to model split positions if thermal ellipsoids are elongated.
-
Hydrogen Placement:
-
Hydroxyl H: Locate from the difference Fourier map. Refine with a riding model (AFIX 147) but allow torsion to optimize H-bonding.
-
Amine H: If crystallized as a salt (R-NH3+), locate all three protons from the difference map to confirm the H-bond network with the counter-ion (e.g., Cl-).
-
Visualization: Refinement Logic Loop
Figure 2: Iterative refinement workflow focusing on disorder management common in strained bicyclic systems.
Structural Analysis: Key Geometric Indicators
To validate the structure, compare the refined parameters against the "Mykhailiuk Standards" for 2-oxa-BCH scaffolds [1][2].
Quantitative Metrics Table
| Parameter | Description | Expected Value (Approx.) | Structural Insight |
| Angle C1-O2-C4 | Bridge Angle | 94° - 98° | Significantly compressed compared to acyclic ethers (~109°), indicating ring strain. |
| Bond C1-C5 | Wing Bond | 1.54 Å | Typical sp3-sp3, but monitor for elongation due to strain. |
| Pucker Angle | Flap angle between wings | ~120° | Determines the spatial volume of the bioisostere. |
| Interaction | O(hydroxyl)...N(amine) | > 3.0 Å | Check for intramolecular H-bonding. If < 2.8 Å, it suggests a "locked" conformation. |
The "Exit Vector" Analysis
The primary value of this molecule in drug discovery is the angle between the substituents.
-
Linearity: Unlike the linear BCP (180° vector), the 2-oxa-BCH scaffold introduces a "kink."
-
Measurement: Measure the angle between the Centroid(C1-substituent) and Centroid(C4-substituent) relative to the bridge. This deviation from linearity is what allows it to mimic ortho-substituted rings in specific contexts, or provide unique IP space.
References
-
Mykhailiuk, P. K., et al. (2023).[1][2][3][4][5] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[2][4]
-
Levterov, V. V., et al. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[6]
-
Denisenko, A., et al. (2020).[2] "Saturated Bioisosteres of ortho-Substituted Benzenes." Angewandte Chemie International Edition, 59, 20515–20521.[2]
-
Enamine Ltd. (2024).[6] "Catalog Entry: this compound (ENAH942F2A46)." Enamine Store.
Sources
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- 6. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermodynamic Landscape of 2-Oxabicyclo[2.1.1]hexane: A Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The 2-oxabicyclo[2.1.1]hexane core has emerged as a pivotal structural motif in modern medicinal chemistry, lauded for its role as a saturated bioisostere of ortho- and meta-substituted phenyl rings. Its unique three-dimensional architecture imparts favorable physicochemical properties to parent drug molecules, including enhanced solubility, improved metabolic stability, and reduced lipophilicity.[1][2] Understanding the thermodynamic stability of this bicyclic ether is paramount for predicting its behavior in physiological environments, guiding synthetic strategies, and rationally designing next-generation therapeutics. This in-depth technical guide provides a comprehensive analysis of the thermodynamic landscape of the 2-oxabicyclo[2.1.1]hexane ring system, detailing both the theoretical frameworks and the practical methodologies for its characterization. While direct experimental thermochemical data for the parent 2-oxabicyclo[2.1.1]hexane remains to be published, this guide establishes a robust roadmap for its determination by leveraging comparative data from its carbocyclic analogue, bicyclo[2.1.1]hexane, and outlining state-of-the-art computational and experimental protocols.
Introduction: The Rise of a Privileged Scaffold
The "escape from flatland" in drug discovery has driven the exploration of novel, three-dimensional molecular scaffolds that can replicate the spatial and electronic properties of aromatic rings while offering superior pharmaceutical profiles. The 2-oxabicyclo[2.1.1]hexane system has proven to be a particularly successful phenyl ring bioisostere, demonstrating the ability to maintain or even enhance biological activity while improving drug-like properties.[1][2] Its rigid, bicyclic structure precisely orients substituents in space, mimicking the vectoral properties of ortho- and meta-disubstituted arenes.[3][4] The introduction of an oxygen atom into the bicyclo[2.1.1]hexane framework further refines its characteristics, notably increasing polarity and the potential for hydrogen bonding interactions, which can lead to dramatic improvements in aqueous solubility.[2]
The thermodynamic stability of this scaffold is a critical determinant of its utility. It must be sufficiently robust to withstand physiological conditions and metabolic processes, yet its inherent ring strain can be harnessed to modulate reactivity and guide synthetic transformations. This guide will delve into the key parameters that define its stability: strain energy and enthalpy of formation, and provide the methodologies to quantify them.
The Concept of Ring Strain: A Defining Feature
Bicyclic systems, by their very nature, exhibit a degree of ring strain arising from the deviation of bond angles from ideal values (angle strain), eclipsing interactions along C-C bonds (torsional strain), and non-bonded intramolecular interactions (steric or transannular strain). This stored potential energy is a key contributor to the overall thermodynamic profile of the molecule.
While specific experimental data for 2-oxabicyclo[2.1.1]hexane is not yet available, a comprehensive understanding can be built by examining its all-carbon analogue, bicyclo[2.1.1]hexane.
Comparative Analysis: Bicyclo[2.1.1]hexane as a Benchmark
Computational chemistry provides a powerful toolkit for quantifying ring strain. High-level ab initio and density functional theory (DFT) calculations have been employed to determine the strain energy of bicyclo[2.1.1]hexane.
| Computational Method | Strain Energy (kcal/mol) |
| W1BD | 38.0 |
| G-4 | 38.2 |
| CBS-APNO | 37.7 |
| CBS-QB3 | 37.3 |
| M062X/6-31+G(2df,p) | 39.3 |
| Table 1: Calculated Strain Energy of Bicyclo[2.1.1]hexane.[5] |
This substantial strain energy, averaging around 38 kcal/mol, is a direct consequence of the constrained geometry of the fused four- and five-membered rings. The introduction of an oxygen atom in the 2-position to form 2-oxabicyclo[2.1.1]hexane is expected to modulate this value. The C-O-C bond angle is more flexible than a C-C-C angle, which may slightly alleviate angle strain. However, the shorter C-O bond lengths compared to C-C bonds could introduce new steric interactions. A rigorous computational study is required to precisely quantify these effects.
Enthalpy of Formation: A Measure of Intrinsic Stability
The standard enthalpy of formation (ΔH°f) is a fundamental thermodynamic quantity representing the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It provides a direct measure of a molecule's intrinsic stability.
Experimental and Computational Data for Analogues
As with strain energy, we can use bicyclo[2.1.1]hexane and an unstrained ether as reference points.
| Compound | Method | Enthalpy of Formation (kcal/mol) |
| Bicyclo[2.1.1]hexane | Experimental | 13.8 |
| Cyclopentyl methyl ether | Calculated (Vaporization) | - |
| Table 2: Enthalpy of Formation Data for Reference Compounds.[5] |
The positive enthalpy of formation for bicyclo[2.1.1]hexane reflects its significant ring strain. An unstrained acyclic or large-ring cyclic ether would be expected to have a negative enthalpy of formation. For instance, cyclopentyl methyl ether, a structurally related unstrained ether, has a reported enthalpy of vaporization of 33 kJ/mol (7.9 kcal/mol).[6] While not its enthalpy of formation, this value is useful in the context of thermochemical cycles for estimating related properties.
Methodologies for Determining Thermodynamic Stability
This section provides the practical and theoretical foundation for researchers to determine the thermodynamic properties of the 2-oxabicyclo[2.1.1]hexane system.
Computational Protocols
High-accuracy composite computational methods are the gold standard for calculating heats of formation for organic molecules.
Workflow for Computational Determination of Enthalpy of Formation:
Caption: Computational workflow for determining the enthalpy of formation.
Step-by-Step Computational Methodology:
-
Geometry Optimization: The molecular geometry of 2-oxabicyclo[2.1.1]hexane is optimized using a reliable quantum mechanical method, such as B3LYP/6-31G(d).
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like MP2 and QCISD(T) with larger basis sets (e.g., G3MP2large). This is a core component of composite methods like the Gaussian-n theories (G3, G4, G3MP2).
-
Higher-Level Corrections (HLC): Empirical corrections, such as the HLC in G3(MP2) theory, are applied to account for remaining deficiencies in the calculations.
-
Atomization Energy: The total atomization energy is calculated by subtracting the electronic energy of the molecule from the sum of the electronic energies of its constituent atoms.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is obtained by subtracting the atomization energy from the sum of the known experimental enthalpies of formation of the constituent atoms at 0 K. This value is then corrected to 298.15 K using the calculated thermal corrections from the frequency calculation.
Calculating Strain Energy:
Strain energy is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.
Isodesmic Reaction for Strain Energy Calculation:
Caption: Isodesmic reaction to calculate the strain energy of 2-oxabicyclo[2.1.1]hexane.
The strain energy is then calculated as the enthalpy change of this reaction.
Experimental Protocols
Combustion Calorimetry for Enthalpy of Formation:
Combustion calorimetry is the definitive experimental method for determining the standard enthalpy of formation of organic compounds. For a volatile liquid like 2-oxabicyclo[2.1.1]hexane, special care must be taken.
Experimental Workflow for Combustion Calorimetry:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 4. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclo(2.1.1)hexane | 285-86-9 | Benchchem [benchchem.com]
- 6. guidechem.com [guidechem.com]
Bicyclic Scaffolds: A Technical Guide to Accelerating Medicinal Chemistry and Drug Discovery
Introduction: Beyond Flatland in Drug Design
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. While traditional drug discovery has often relied on "flat" aromatic systems, the limitations of such scaffolds in addressing complex biological targets, particularly protein-protein interactions, are becoming increasingly apparent. This has spurred a paradigm shift towards three-dimensional (3D) molecular frameworks that can better mimic natural binding partners and navigate the intricate topographies of biological macromolecules. Among these, bicyclic scaffolds have emerged as a particularly powerful and versatile class of structures, offering a unique combination of rigidity, conformational pre-organization, and synthetic tractability.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of bicyclic scaffolds in modern medicinal chemistry. Moving beyond a mere catalog of structures, this guide delves into the causality behind the strategic implementation of these scaffolds, offering field-proven insights into their design, synthesis, and therapeutic potential.
The Strategic Advantage of Bicyclic Scaffolds in Drug Discovery
The incorporation of bicyclic motifs into drug candidates is not a matter of happenstance but a deliberate strategy to imbue molecules with a host of desirable attributes. The inherent structural constraints of these systems provide a powerful toolkit for medicinal chemists to overcome common challenges in drug development.
Conformational Rigidity and Pre-organization: Minimizing the Entropic Penalty
One of the most significant advantages of bicyclic scaffolds is their inherent rigidity. Unlike flexible linear molecules that must adopt a specific conformation to bind to their target, bicyclic systems are conformationally pre-organized. This means that the molecule exists in a limited number of low-energy conformations, one of which is often close to the bioactive conformation. This pre-organization minimizes the entropic penalty associated with binding, as less conformational freedom is lost upon interaction with the biological target. This can lead to a significant increase in binding affinity and potency.[1][2]
Enhanced Target Affinity and Specificity
The well-defined three-dimensional arrangement of functional groups on a bicyclic scaffold allows for precise and multi-point interactions with a biological target. This can lead to both high affinity and high specificity, reducing the likelihood of off-target effects and associated toxicities. The constrained nature of these scaffolds can also enable the targeting of shallow and extended binding sites, such as those found at protein-protein interfaces, which are often considered "undruggable" by traditional small molecules.[3][4]
Improved Metabolic Stability and Pharmacokinetic Profiles
The rigid nature of bicyclic scaffolds can protect susceptible chemical bonds from enzymatic degradation, leading to improved metabolic stability and a longer in vivo half-life.[2][5] Furthermore, the introduction of bicyclic moieties can favorably modulate a molecule's physicochemical properties, such as lipophilicity and solubility, leading to improved pharmacokinetic profiles, including better oral bioavailability and tissue distribution.[5][6][7] For instance, bicyclic peptides can be designed to have rapid tissue penetration and renal elimination, potentially minimizing the toxicological burden on the liver and gut.[6][8]
Key Classes of Bicyclic Scaffolds in Medicinal Chemistry
The diversity of bicyclic architectures available to medicinal chemists is vast, ranging from simple fused and bridged ring systems to more complex peptide-based constructs.
-
Fused Bicyclic Systems: These scaffolds, such as hydrindane (bicyclo[4.3.0]nonane) and decalin (bicyclo[4.4.0]decane), are characterized by two rings sharing two adjacent atoms. They are prevalent in numerous natural products with diverse biological activities.[9][10]
-
Bridged Bicyclic Systems: In these systems, such as bicyclo[3.3.1]nonane and norbornane, the two rings share two non-adjacent atoms (bridgehead atoms) and are connected by three "bridges" of atoms. These scaffolds offer a high degree of three-dimensionality and have been successfully incorporated into a number of approved drugs.[10][11]
-
Spirocyclic Systems: These scaffolds feature two rings connected by a single common atom. Their unique perpendicular arrangement of the two rings provides access to novel chemical space.
-
Bicyclic Peptides: These are a rapidly emerging class of therapeutics where a peptide's linear backbone is constrained into two loops, often through the use of a chemical linker. This approach combines the target specificity of biologics with the manufacturing and pharmacokinetic advantages of small molecules.[2][3][4][6][8]
A particularly important concept in this area is that of "privileged structures," which are molecular scaffolds capable of binding to multiple, unrelated biological targets.[1][12][13] Many bicyclic systems fall into this category, making them highly valuable starting points for drug discovery programs.
Synthetic Strategies and Experimental Protocols
The successful implementation of bicyclic scaffolds in drug discovery relies on robust and versatile synthetic methodologies. The following section provides an overview of key synthetic strategies and detailed experimental protocols for the construction of representative bicyclic systems.
One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives
This protocol describes a highly stereoselective one-pot synthesis of bicyclo[3.3.1]nonenol derivatives, which have shown significant antitumor activity.[9][10]
Experimental Protocol:
-
To a solution of a cyclohexanone derivative and an α,β-unsaturated aldehyde or ketone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclo[3.3.1]nonane derivative.[9][10]
Logical Workflow for One-Pot Bicyclo[3.3.1]nonane Synthesis
Caption: General workflow for the one-pot synthesis of bicyclo[3.3.1]nonanes.
Solid-Phase Synthesis of Bicyclic Peptides using a TBMB Linker
This protocol outlines the synthesis of bicyclic peptides using 1,3,5-tris(bromomethyl)benzene (TBMB) as a trifunctional linker to cyclize a linear peptide containing three cysteine residues.[14][15]
Experimental Protocol:
-
Linear Peptide Synthesis: The linear peptide containing three cysteine residues is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][15][16][17][18]
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Bicyclization:
-
The crude linear peptide is dissolved in a buffer solution (e.g., 100 mM sodium bicarbonate, pH 8.0) containing an organic co-solvent (e.g., acetonitrile).
-
A solution of 1,3,5-tris(bromomethyl)benzene (TBMB) in a suitable solvent (e.g., DMF) is added to the peptide solution.
-
The reaction is stirred at room temperature and monitored by LC-MS until completion.
-
-
Purification: The bicyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Bicyclic Peptide Synthesis via TBMB Linker
Caption: Key stages in the synthesis of a bicyclic peptide using a TBMB linker.
Case Studies: Bicyclic Scaffolds in Action
The therapeutic potential of bicyclic scaffolds is being realized across a wide range of disease areas. The following case studies highlight the successful application of these structures in the development of novel drug candidates.
Bicycle Drug Conjugates (BDCs): A New Modality in Oncology
Bicycle Therapeutics has pioneered the development of Bicycle Drug Conjugates (BDCs), a novel therapeutic modality that leverages the unique properties of bicyclic peptides for the targeted delivery of cytotoxic payloads to tumors.[5][18][19][20][21]
BT1718: A Case Study
BT1718 is a BDC composed of a bicyclic peptide that targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), an enzyme overexpressed in many solid tumors, linked to the potent microtubule-inhibiting agent DM1.[2][10][22]
-
Mechanism of Action: The bicyclic peptide component of BT1718 binds with high affinity and specificity to MT1-MMP on the surface of cancer cells.[10][22] Following binding, the conjugate is internalized, and the linker is cleaved, releasing the DM1 payload inside the cancer cell, leading to cell death.[2][10][22]
-
Preclinical and Clinical Data: BT1718 has demonstrated potent and target-dependent anti-tumor activity in preclinical xenograft models of various cancers, including non-small cell lung cancer and triple-negative breast cancer.[3][9][10][22] In some models, BT1718 induced complete tumor regression.[3][9][22] Early clinical trial data in patients with advanced solid tumors have shown that BT1718 is generally well-tolerated and has shown signs of anti-tumor activity.[10]
Mechanism of Action of a Bicycle Drug Conjugate (BDC)
Caption: Generalized mechanism of action for a Bicycle Drug Conjugate (BDC).
Bicyclic Inhibitors of the NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation and cancer, making it an attractive target for therapeutic intervention.[23] Bicyclic cyclohexenones have been identified as a promising class of NF-κB inhibitors.[23]
Structure-Activity Relationship (SAR) Insights:
The inhibitory activity of these compounds is dependent on their ability to act as Michael acceptors and form covalent adducts with key proteins in the NF-κB pathway.[23] Structure-activity relationship (SAR) studies have shown that modifications to the bicyclic scaffold can significantly impact potency.[23][24][25][26]
| Compound | Structure | NF-κB Inhibition (% residual activity at 50 µM) | Cytotoxicity IC50 (µM) |
| 10 | Bicyclic enone | 62% | >100 |
| 11 | Bicyclic enone with additional oxygenation | 36% | >100 |
| 12 | Saturated analog (no enone) | ~76% (at 100 µM) | >100 |
Data adapted from reference[27].
These data highlight the importance of the enone functionality for inhibitory activity, as the saturated analog 12 is significantly less potent.[27]
Targeting Key Signaling Pathways with Bicyclic Scaffolds
The unique structural features of bicyclic scaffolds make them well-suited for modulating complex signaling pathways implicated in disease.
The Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers.[1][4][11][23][27][28]
Key Components of the Canonical Wnt/β-Catenin Pathway:
-
Wnt Ligands: Secreted glycoproteins that initiate the signaling cascade.
-
Frizzled (FZD) and LRP5/6 Receptors: Transmembrane receptors that bind Wnt ligands.
-
Dishevelled (DVL): A key intracellular scaffolding protein.
-
Destruction Complex: A multi-protein complex (including APC, Axin, GSK3β, and CK1α) that targets β-catenin for degradation in the absence of a Wnt signal.
-
β-catenin: A dual-function protein involved in both cell adhesion and gene transcription.
-
TCF/LEF: Transcription factors that are activated by nuclear β-catenin.
Wnt/β-Catenin Signaling Pathway Diagram
Sources
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- 3. bicycletherapeutics.com [bicycletherapeutics.com]
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- 5. cjm.ichem.md [cjm.ichem.md]
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- 10. Bicycle Therapeutics Announces Presentation of Updated Data from Phase I/IIa Trial Evaluating BT1718 in Patients with Advanced Solid Tumors at ESMO 2019 Annual Congress - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologically‐Based Pharmacokinetic Modeling to Support the Clinical Management of Drug–Drug Interactions With Bictegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. biovera.com.au [biovera.com.au]
- 18. biomatik.com [biomatik.com]
- 19. Quantitative structure-activity relationships (QSARs) in inhibitors of various cytochromes P450: the importance of compound lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 21. Synthesis of 2,6-diazabicyclo[3.3.1]nonanes <i>via</i> intramolecular cycloaddition of nitrones [ouci.dntb.gov.ua]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. ijnrd.org [ijnrd.org]
- 26. chemmethod.com [chemmethod.com]
- 27. researchgate.net [researchgate.net]
- 28. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol in Peptide Synthesis for Novel Conformations and Enhanced Stability
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and peptidomimetic design.
Abstract: The introduction of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering pathways to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] This document provides a detailed guide to the use of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, a novel conformationally restricted amino acid analog, in solid-phase peptide synthesis (SPPS). We will explore the rationale behind its use, its unique structural benefits, a detailed protocol for its incorporation, and methods for characterization of the resulting peptides. The rigid bicyclic structure of this building block is designed to impart significant conformational constraint, a key strategy for enhancing target affinity, selectivity, and resistance to enzymatic degradation.[3][4]
Introduction: The Rationale for Constrained Bicyclic Amino Acids
Peptides are highly specific and potent therapeutic agents, but their application can be hampered by proteolytic instability and a high degree of flexibility, which can lead to reduced receptor affinity and off-target effects.[5] To address these challenges, chemists have increasingly turned to the incorporation of unnatural amino acids that introduce conformational rigidity.[2] Bicyclic structures, such as the 2-oxabicyclo[2.1.1]hexane system, are particularly effective in this regard.[6][7]
The this compound building block offers a unique scaffold. Its rigid framework is hypothesized to:
-
Induce specific secondary structures: By locking a portion of the peptide backbone, it can help nucleate or stabilize desired conformations like β-turns or helical motifs.
-
Enhance proteolytic stability: The unnatural structure is not recognized by common proteases, thus preventing cleavage at the site of incorporation and potentially shielding adjacent peptide bonds.[1]
-
Improve pharmacokinetic properties: Increased stability and defined conformations can lead to longer plasma half-lives and better bioavailability.[3]
-
Serve as a novel scaffold for side-chain presentation: The bicyclic core orients the amino and methanol groups in a defined spatial arrangement, which can be exploited for precise interactions with biological targets.
This document will guide the user through the practical aspects of utilizing this advanced building block in a standard Fmoc-based solid-phase peptide synthesis workflow.
Structure of the Building Block
The core structure of the amino acid is depicted below. For peptide synthesis, it must be appropriately protected, typically as an N-α-Fmoc derivative.
Caption: Structure of this compound.
Synthesis of the Fmoc-Protected Building Block
While commercially available from specialized suppliers, an understanding of the synthesis of N-α-Fmoc-{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is beneficial. A plausible synthetic pathway can be adapted from literature methods for similar bicyclic systems.[8][9] A general, conceptual workflow is outlined below. The process typically involves the formation of the bicyclic core, followed by functional group manipulations and final protection.
Caption: Conceptual workflow for the synthesis of the Fmoc-protected amino acid.
Protocol for Incorporation into Peptides via SPPS
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[10] The primary challenge with bulky, non-standard amino acids is achieving efficient coupling without racemization. Therefore, the choice of coupling reagent and conditions is critical.
Materials and Reagents
-
Resin: Rink Amide AM resin is suitable for C-terminally amidated peptides.[10] For C-terminal acids, a 2-chlorotrityl chloride resin is recommended.[11]
-
Fmoc-Protected Amino Acids: Standard proteinogenic amino acids and N-α-Fmoc-{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol.
-
Solvents: N,N'-dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) of peptide synthesis grade.
-
Deprotection Solution: 20% piperidine in DMF.
-
Coupling Reagents: HCTU, HBTU, or TBTU are recommended. DIC/OxymaPure can also be effective.[10]
-
Activator Base: N,N'-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Reagent B (TFA/Phenol/Water/TIS, 88:5:5:2, v/v/v/v) or similar standard trifluoroacetic acid-based cocktails.
Step-by-Step SPPS Protocol
The following protocol outlines a single coupling cycle for incorporating the bicyclic amino acid.
Step 1: Resin Swelling
-
Place the resin in a reaction vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of N-α-Fmoc-{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
-
Pre-activation: In a separate vial, dissolve N-α-Fmoc-{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol (3-5 eq.), the coupling reagent (e.g., HCTU, 3-5 eq.), and an activator base (e.g., DIPEA, 6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric bulk of the bicyclic amino acid, a longer coupling time compared to standard amino acids is recommended.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), indicating free amines, the coupling should be repeated or a capping step performed.
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.
Step 5: Capping (Optional, but Recommended if Coupling is Incomplete)
-
If the Kaiser test is positive after the second coupling attempt, cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA) for 30 minutes.
-
Wash thoroughly with DMF and DCM.
Step 6: Repeat Cycle
-
Return to Step 2 to continue elongating the peptide chain.
Cleavage and Deprotection
-
Once the synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., Reagent B) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Visualization of the SPPS Cycle
Caption: The solid-phase peptide synthesis (SPPS) cycle for incorporating the bicyclic amino acid.
Characterization and Analysis
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.
Analysis:
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by verifying its molecular weight using ESI-MS or MALDI-TOF MS. The observed mass should match the theoretical mass of the peptide containing the bicyclic amino acid.
-
Analytical HPLC: Assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR): For detailed structural analysis, 2D NMR techniques (COSY, TOCSY, NOESY) can be used to determine the conformation of the peptide in solution and to observe the conformational constraints imposed by the bicyclic residue.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the bicyclic amino acid. | Increase coupling time to 4-6 hours. Use a more potent coupling reagent like HATU. Double the equivalents of amino acid and reagents. Perform a second coupling. |
| Low Yield After Cleavage | Incomplete synthesis or premature chain termination. | Ensure complete coupling at each step using a Kaiser test. Cap unreacted amines after difficult couplings. |
| Side Product Formation | Racemization during activation/coupling. | Use coupling reagents known for low racemization (e.g., HCTU, HATU). Avoid excessive pre-activation times. |
| Poor Solubility of the Final Peptide | The rigid structure may promote aggregation. | Purify and handle the peptide in solvents containing organic modifiers or denaturants (e.g., acetonitrile, isopropanol). Adjust the pH. |
Conclusion
The incorporation of this compound represents a powerful strategy for designing peptides with enhanced stability and predefined conformations. While its steric bulk demands careful optimization of coupling conditions, the potential benefits for drug discovery are substantial. By following the detailed protocols and considering the key insights provided in these application notes, researchers can successfully integrate this and other complex building blocks into their peptide synthesis workflows, paving the way for the development of next-generation peptide therapeutics.[12]
References
-
Bicyclic Peptides: Types, Synthesis and Applications - e-Publications@Marquette. (2021, February 18). Retrieved from [Link]
-
D'Souza, L. M., & Gellman, S. H. (2015). Bicyclic Peptides as Next-Generation Therapeutics. PMC. Retrieved from [Link]
-
Xu, S., et al. (n.d.). Current development of bicyclic peptides. ScienceDirect. Retrieved from [Link]
-
Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. Retrieved from [Link]
-
Biocompatible and selective generation of bicyclic peptides. (n.d.). ChemRxiv. Retrieved from [Link]
-
Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. (2022, June 29). American Association for Cancer Research. Retrieved from [Link]
-
Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Retrieved from [Link]
-
How to Enhance the Pharmacokinetic Stability of Peptides?. (n.d.). Retrieved from [Link]
-
Constrained Peptides in Drug Discovery and Development | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC. Retrieved from [Link]
-
Jenkins, C. L., et al. (2004, December 10). Substituted 2-azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. PubMed. Retrieved from [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]
-
2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. (2024, April 3). ResearchGate. Retrieved from [Link]
-
Levterov, V. V., et al. (2024, May 6). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. PubMed. Retrieved from [Link]
- CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. (n.d.). Google Patents.
-
Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). (2024, November 10). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis of Peptides. (n.d.). Thieme Connect. Retrieved from [Link]
-
Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. (n.d.). PMC. Retrieved from [Link]
-
Membrane Enhanced Peptide Synthesis. (n.d.). Spiral - Imperial College London. Retrieved from [Link]
-
Peptides, solid-phase synthesis and characterization. (n.d.). Electronic Journal of Biotechnology. Retrieved from [Link]
Sources
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Application Note: Synthetic Protocols for N-Functionalization of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Executive Summary & Chemical Context[1][2][3][4][5][6]
The 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a critical saturated bioisostere in modern medicinal chemistry, offering a geometrically rigid alternative to ortho-substituted benzenes and morpholines. Unlike the planar aromatic rings it replaces, this scaffold imparts defined 3D vectors, improved metabolic stability (
This guide focuses on the N-functionalization of the bridgehead amine at position C4. This transformation is synthetically non-trivial due to two competing factors:
-
Steric Bulk: The bridgehead carbon prevents back-side attack geometry, rendering standard
pathways sluggish or impossible. -
Electronic Deactivation: The presence of the oxygen atom at position 2 (2-oxa) exerts an inductive electron-withdrawing effect (
), lowering the and nucleophilicity of the C4-amine compared to standard alkyl amines or even the carbocyclic bicyclo[2.1.1]hexane parent.
Structural Analysis & Reactivity Profile[5]
| Feature | Property | Synthetic Implication |
| Geometry | Bridgehead Amine ( | High steric hindrance; requires specialized ligands for Pd-catalysis. |
| Basicity | Estimated | Lower than typical alkyl amines ( |
| Competing Nucleophile | C1-Hydroxymethyl ( | Primary alcohol is less nucleophilic than the amine but may compete in highly basic conditions or with highly reactive electrophiles. |
| Stability | Strained Ring (~60 kcal/mol) | Stable to standard bases/acids, but avoid extreme Lewis acids that might trigger rearrangement. |
Strategic Decision Framework
Before initiating synthesis, select the protocol based on the desired electrophile class. The following decision tree outlines the optimal pathways.
Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the electrophilic partner.
Detailed Experimental Protocols
Protocol A: Amide Coupling (HATU Method)
Best for: Attaching carboxylic acid fragments (drug linkers, R-groups).
Rationale: Due to the reduced nucleophilicity of the bridgehead amine, standard EDC/NHS couplings often fail or proceed slowly. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred because the HOAt leaving group assists in pre-organizing the transition state, overcoming the steric barrier.
Reagents:
-
Substrate: {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to amine).
-
Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add the bridgehead amine substrate (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C. The bridgehead amine is robust enough to withstand mild heating.
-
-
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over . -
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: Installing aromatic or heteroaromatic rings (Medicinal Chemistry Core).
Rationale: Bridgehead amines are notoriously difficult substrates for Pd-coupling due to steric bulk preventing the amine from coordinating effectively to the Pd center. Standard ligands (PPh3, dppf) will fail. Dialkylbiaryl phosphine ligands (specifically BrettPhos or RuPhos) are strictly required to facilitate the reductive elimination step.
Reagents:
-
Substrate: Bridgehead amine (1.0 equiv)
-
Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.05 equiv / 5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add the Aryl Halide, Bridgehead Amine, and NaOtBu (solid base is preferred over soluble organic bases for this transformation).
-
Catalyst Addition: Add the Precatalyst (BrettPhos Pd G3) rapidly to minimize air exposure.
-
Solvent: Add degassed 1,4-Dioxane (0.2 M).
-
Reaction: Seal the vial and heat to 80–100°C for 12 hours.
-
Note: Do not check TLC before 4 hours; the induction period can be slow.
-
-
Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via reverse-phase preparative HPLC (Acidic mode: Water/Acetonitrile + 0.1% Formic Acid).
Mechanism Visualization:
Figure 2: Catalytic cycle highlighting the steric bottleneck at the amine coordination step, necessitating bulky ligands like BrettPhos.
Protocol C: Reductive Amination (Titanium-Mediated)
Best for: Alkylation with aldehydes/ketones.
Rationale: The steric bulk of the bridgehead amine hinders the initial attack on the carbonyl carbon to form the hemiaminal/imine. Standard conditions (AcOH/NaBH(OAc)3) often result in no reaction. Titanium(IV) isopropoxide (
Step-by-Step:
-
Imine Formation: In a sealed vial, mix the Bridgehead Amine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv).
-
Add
(2.0 equiv) neat. -
Stir at RT for 6–12 hours (or 50°C for ketones). The mixture will become viscous.
-
Reduction: Dilute with dry THF (to 0.2 M) and cool to 0°C.
-
Add
(Sodium Borohydride) (3.0 equiv) portion-wise. Allow to warm to RT and stir for 2 hours. -
Quench (Critical): Quench by adding 1N NaOH solution carefully. A white precipitate (
) will form. -
Workup: Filter off the titanium salts through Celite. Extract the filtrate with DCM.
Chemoselectivity & Troubleshooting
Alcohol Protection Strategy
While the protocols above are designed to be chemoselective for the amine, highly reactive electrophiles (e.g., sulfonyl chlorides, acid anhydrides) may react with the C1-hydroxymethyl group.
-
Observation: If LC-MS shows "Bis-functionalized" product (M + 2x Electrophile).
-
Solution: Transient protection of the alcohol is rarely efficient due to the difficulty of putting a group on the neopentyl-like C1 position.
-
Alternative: Perform the reaction at 0°C and strictly limit the base equivalents to 1.0–1.1 eq. The amine reacts kinetically faster than the alcohol.
Analytical Validation[5]
-
1H NMR Diagnostic: Upon N-functionalization, the bridgehead protons on the bicyclic cage (specifically the protons on the methylene bridges adjacent to the bridgeheads) will exhibit a diagnostic chemical shift.
-
Solubility: The 2-oxa scaffold is polar. Products are often more water-soluble than expected. Avoid aqueous workups if the product is small; prefer direct evaporation and Reverse Phase chromatography.
References
-
Mykhailiuk, P. K. (2023).[1][2][3][4][5][6] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science.
-
Levterov, V. V., et al. (2024).[6] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition.
-
Enamine Ltd. "Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity." Enamine Building Blocks Catalog.
-
Mousseau, J. J., et al. (2023). "Synthesis and Reactivity of Bridgehead Amines." Chemical Reviews (General reference for Pd-catalysis on hindered amines).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 4. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Constrained Amino Acids into Bioactive Peptides
Introduction: The Rationale for Rigidity in Peptide Drug Design
Linear peptides, despite their vast chemical diversity, often fail as therapeutic candidates due to two primary weaknesses: inherent flexibility and susceptibility to proteolysis.[1][2] The conformational freedom of a linear peptide chain in solution results in a significant entropic penalty upon binding to its target, which can compromise binding affinity.[1] Furthermore, the unmodified peptide backbone is readily recognized and cleaved by proteases, leading to poor metabolic stability.
Imposing conformational constraints on a peptide chain is a powerful strategy to overcome these limitations.[1][3] By reducing the peptide's flexibility, we pre-organize it into a bioactive conformation, which can lead to:
-
Enhanced Binding Affinity and Specificity: Locking the peptide into its target-bound shape reduces the entropic cost of binding and can improve selectivity for a particular receptor.[4][5]
-
Increased Proteolytic Stability: The introduction of non-natural backbones, cyclic structures, or sterically shielded residues disrupts recognition by proteases, prolonging the peptide's half-life.[2][4]
-
Improved Pharmacokinetic Properties: Constrained peptides can exhibit improved cell permeability and oral bioavailability, bridging the gap between small molecules and large biologics.[2][6][7]
This guide provides a comprehensive overview of the strategies and detailed protocols for incorporating constrained amino acids into peptide sequences, transforming flexible peptides into potent, stable, and specific therapeutic leads.
Part 1: Strategic Planning and Design of Constrained Peptides
The first critical step is to select the appropriate constraining strategy. The choice depends on the desired secondary structure, the target, and the synthetic feasibility.
Selecting the Constraint: A Comparative Overview
The method of constraint dictates the final three-dimensional shape of the peptide. The most common strategies include backbone cyclization, side-chain-to-side-chain cyclization (including stapling), and the incorporation of conformationally rigid amino acids.
| Constraint Strategy | Description | Key Amino Acids Involved | Primary Structural Effect | Key Advantages |
| Head-to-Tail Cyclization | The N-terminus is covalently linked to the C-terminus, forming a cyclic backbone. | Standard amino acids. | Induces turn structures; globally restricts conformation. | High stability; mimics many natural cyclic peptides.[8] |
| Side-Chain Lactam Bridge | An amide bond is formed between the side chains of an acidic residue (Asp/Glu) and a basic residue (Lys/Orn). | Asp, Glu, Lys, Orn, Dab, Dap.[8] | Stabilizes α-helices or β-turns depending on placement. | Utilizes common amino acids; well-established chemistry.[1] |
| Peptide Stapling | Covalent linkage of two olefin-bearing unnatural amino acid side chains via ring-closing metathesis. | α,α-disubstituted amino acids with olefinic side chains (e.g., S5). | Stabilizes α-helical structures.[2][7] | Enhances helicity, proteolytic resistance, and cell penetration.[2][3] |
| Disulfide Bridge | Oxidative formation of a covalent bond between the thiol groups of two Cysteine residues. | Cysteine (Cys). | Can stabilize a wide range of secondary structures. | Simple formation; mimics natural protein folding motifs.[8] |
| Local α,α-Disubstitution | Incorporation of residues like α-aminoisobutyric acid (Aib) that restrict backbone dihedral angles. | Aib, Diethylglycine. | Promotes helical or turn conformations locally. | Simple to incorporate via SPPS; induces tight turns. |
| β-Amino Acid Insertion | Introduction of amino acids with an additional carbon in the backbone. | Various β-amino acids. | Can induce novel secondary structures like β-helices and sheets.[9][10] | Access to unique folds not seen in natural peptides.[10] |
Workflow for Constrained Peptide Design and Synthesis
The development process follows a logical path from initial design to final validation. The choice of strategy at the beginning influences every subsequent step, particularly the protecting group scheme and cyclization method.
Caption: Workflow from design to validation of bioactive constrained peptides.
Part 2: Synthesis and Incorporation Protocols
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the predominant method for assembling constrained peptides.[11][12] It allows for the stepwise addition of amino acids to a growing chain anchored on an insoluble resin, with excess reagents and byproducts easily removed by washing.[13][14]
Core Principle: Orthogonal Protection
The success of Fmoc-SPPS hinges on an orthogonal protecting group strategy.[13][15]
-
The Nα-Fmoc group is temporary and removed at each cycle with a mild base (e.g., piperidine).[16]
-
Side-chain protecting groups (e.g., tBu, Boc, Trt) are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with resin cleavage using a strong acid (e.g., Trifluoroacetic Acid - TFA).[15]
This orthogonality is crucial when incorporating amino acids for side-chain cyclization, which may require a third class of protecting groups (e.g., Mmt, ivDde) that can be removed on-resin under specific conditions without affecting the Fmoc or other side-chain groups.
Protocol 2.1: Standard Fmoc-SPPS Cycle
This protocol outlines a single coupling cycle for a standard Fmoc-protected amino acid.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Fmoc-protected amino acid (4 eq. relative to resin loading)
-
Coupling Activator: HCTU (3.9 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.[17] Drain the solvent.
-
Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Repeat with a second 7-minute agitation.
-
Washing: Wash the resin thoroughly with DMF (5 times, 1 minute each) to remove all piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid, HCTU, and DIPEA in DMF. Allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 45-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Protocol 2.2: On-Resin Side-Chain Cyclization (Lactam Bridge)
This protocol describes the formation of an amide bond between the side chains of Aspartic Acid (Asp) and Lysine (Lys) after the linear sequence has been assembled. This requires the use of orthogonal side-chain protecting groups for the participating amino acids (e.g., Fmoc-Asp(OAll) and Fmoc-Lys(Mmt)).
Prerequisites: The linear peptide has been synthesized on the resin, leaving the N-terminal Fmoc group ON. The side chains of Asp and Lys intended for cyclization are protected with groups like Allyl (All) and Monomethoxytrityl (Mmt), respectively, which can be removed selectively.
Materials:
-
Peptide-resin
-
Mmt Deprotection Solution: 1% TFA in DCM
-
Allyl Deprotection Catalyst: Pd(PPh₃)₄ (0.25 eq.) and Phenylsilane (15 eq.) in DCM.[18]
-
Cyclization Reagents: HCTU (3 eq.), DIPEA (6 eq.) in DMF.
Procedure:
-
Selective Lysine Deprotection: Wash the resin with DCM. Flow the 1% TFA/DCM solution through the resin for 2 minutes, repeating 5-7 times until the yellow color of the Mmt cation is no longer observed. Neutralize immediately with 10% DIPEA in DMF, followed by extensive DMF washes.
-
Selective Aspartic Acid Deprotection: Swell the resin in dry DCM. Add the solution of Pd(PPh₃)₄ and phenylsilane. Agitate under an inert atmosphere (N₂ or Ar) for 30 minutes. Repeat. Wash thoroughly with DMF.[18]
-
On-Resin Cyclization: Add the cyclization reagents (HCTU/DIPEA in DMF) to the resin. Agitate at room temperature. Monitor the reaction progress by taking a small sample of beads for a microcleavage and LC-MS analysis. The reaction is typically complete in 2-4 hours.
-
Final Wash: Once cyclization is complete, wash the resin thoroughly with DMF and DCM. Proceed to N-terminal Fmoc deprotection (if necessary) and final cleavage.
Caption: Workflow for on-resin side-chain lactam bridge formation.
Part 3: Cleavage, Purification, and Analysis
After synthesis and cyclization, the peptide must be cleaved from the solid support, purified, and thoroughly characterized to confirm its identity, purity, and conformation.
Protocol 3.1: Cleavage from Resin and Global Deprotection
Causality: A strong acid, typically TFA, is used to cleave the bond linking the peptide to the resin and simultaneously remove all acid-labile side-chain protecting groups.[19][20] "Scavengers" are included in the cleavage cocktail to trap the reactive carbocations generated from the protecting groups, preventing side reactions with sensitive residues like Trp, Met, and Cys.[20]
Materials:
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Dry peptide-resin.
-
Cold diethyl ether.
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3.2: Purification by Reverse-Phase HPLC (RP-HPLC)
Causality: RP-HPLC is the standard method for peptide purification.[21][22] It separates the target peptide from impurities based on hydrophobicity. A C18 column is most common for general peptide analysis.[21] A gradient of increasing organic solvent (acetonitrile) is used to elute the components, with more hydrophobic species eluting later. TFA is used as an ion-pairing agent to improve peak shape.[23]
System:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV at 214 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent in which it is soluble, like aqueous acetic acid).
-
Inject the sample onto the equilibrated column.
-
Run a gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes.
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical LC-MS to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Protocol 3.3: Characterization and Conformational Analysis
1. Mass Spectrometry (MS): This is essential to confirm that the correct peptide was synthesized.[24] The observed molecular weight must match the calculated theoretical mass of the constrained peptide.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the three-dimensional structure of peptides in solution.[25][26] For a constrained peptide, confirming the conformation is a critical validation step.
-
Key Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to assign signals to specific amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing the distance restraints needed to calculate a 3D structure.
-
-
Analysis: The pattern of NOE cross-peaks, combined with coupling constants, provides the necessary data for computational software to generate an ensemble of structures representing the peptide's conformation in solution.[27][28]
Part 4: Troubleshooting Common Synthesis Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Incomplete Reactions | Steric hindrance from the constrained amino acid.[29] Aggregation of the growing peptide chain.[11][30] | Use a stronger coupling reagent (e.g., HCTU, COMU). Double couple the hindered residue. Increase reaction temperature (microwave synthesis can be effective).[29] |
| Poor Cyclization Efficiency | Unfavorable conformation of the linear precursor on the resin.[8] Oligomerization (in solution-phase cyclization). | For on-resin cyclization, try different attachment points or linkers to allow more flexibility.[18] For solution-phase, perform the reaction at high dilution (<1 mM) to favor intramolecular reaction.[8] |
| Side Product Formation during Cleavage | Inadequate scavenging of reactive cations. | Ensure the correct scavengers are used for the amino acids present (e.g., TIS for Trt, EDT for Cys). Use fresh cleavage cocktail. |
| Peptide Insoluble After Cleavage | High hydrophobicity of the peptide.[31] | Dissolve in alternative solvents like neat acetic acid, formic acid, or hexafluoroisopropanol (HFIP) before diluting for HPLC. |
References
-
Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. (2025-07-04). LinkedIn. Available from: [Link]
-
Milaim, S., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available from: [Link]
-
Vinogradov, A. A., et al. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. Available from: [Link]
-
Vinogradov, A. A., et al. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. Available from: [Link]
-
Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. Available from: [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. Available from: [Link]
-
Nikiforovich, G. V., & Marshall, G. R. (1991). Aspects of the Design of Conformationally Constrained Peptides. Methods in Enzymology. Available from: [Link]
-
Gierasch, L. M., & Deber, C. M. (1989). CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. Annual Review of Biochemistry. Available from: [Link]
-
DriveHQ. Minimal Protection Strategies for SPPS. Available from: [Link]
-
BMS. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available from: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. YAKUGAKU ZASSHI. Available from: [Link]
-
North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science. Available from: [Link]
-
Attrill, R. P., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]
-
AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Available from: [Link]
-
D'Andrea, L. D., & De Simone, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science. Available from: [Link]
-
D'Andrea, L. D., & De Simone, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available from: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]
-
Ramachandran, G. N., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Cavelier, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science. Available from: [Link]
-
AmbioPharm. (2022). Peptide Synthesis Strategies. Available from: [Link]
-
Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available from: [Link]
-
S. G. O'Leary, et al. (2011). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. Available from: [Link]
-
Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Available from: [Link]
-
MolecularCloud. (2024). Peptide Synthesis Methods and Techniques. Available from: [Link]
-
White, C. J., & Kappe, C. O. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega. Available from: [Link]
-
Verified Peptides. (2025). The Role of HPLC Analysis in Peptide Characterization. Available from: [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]
-
Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology. Available from: [Link]
-
Jussupow, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available from: [Link]
-
Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available from: [Link]
- Beaudoin, D. S., & Liskamp, R. M. J. (2011). On-resin peptide cyclization. Google Patents.
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Available from: [Link]
-
Biondi, L., & De Riccardis, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. Available from: [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]
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- 29. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 30. blog.mblintl.com [blog.mblintl.com]
- 31. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Protection & Deprotection Strategies for Bicyclic Amino Alcohols
Executive Summary & Strategic Rationale
Bicyclic amino alcohols represent a unique challenge in medicinal chemistry. Unlike linear amino acids, these scaffolds (e.g., tropines, azabicyclo-heptanes) possess rigid conformational locks. This rigidity creates distinct concave (endo) and convex (exo) faces, leading to extreme differences in steric accessibility.
Standard protection protocols often fail here. A "standard" N-Boc protection on a hindered bicyclic secondary amine may stall or, worse, cyclize into an oxazolidinone (cyclic carbamate) if a cis-hydroxyl group is proximal. Similarly, O-silylation of an endo-alcohol often requires forcing conditions that compromise other functionalities.
This guide provides field-validated protocols specifically optimized for these high-constraint systems, moving beyond textbook methodology to address steric screening and regioselectivity.
Strategic Decision Matrix
Before selecting a reagent, analyze the stereochemical relationship between the amine and the hydroxyl group.
Figure 1: Decision tree for selecting protection reagents based on steric and stereoelectronic constraints.
Module 1: Chemoselective N-Protection
The Challenge: Cyclic Carbamate Formation
In bicyclic systems where the amine and alcohol are cis-oriented (e.g., cis-3-amino-2-hydroxy-bicyclo[2.2.1]heptane), the use of strong base (NaOH,
Protocol A: Base-Free, Solvent-Accelerated N-Boc Protection
Best for: Cis-amino alcohols, sterically hindered secondary amines.
Mechanism: Hydrogen bonding between methanol and the carbonyl of
Materials:
-
Substrate (1.0 equiv)
- (1.1 – 1.5 equiv)
-
Solvent: Methanol (Reagent Grade) – Critical for rate acceleration
-
Ultrasound bath (optional for solubility)
Step-by-Step:
-
Dissolution: Dissolve the bicyclic amino alcohol (1 mmol) in MeOH (5 mL). If solubility is poor, use a 1:1 mixture of MeOH/DCM, but ensure MeOH is present.
-
Addition: Add
(1.2 mmol) in one portion. -
Reaction: Stir at room temperature.
-
Note: In MeOH, reaction time is typically 1–4 hours. In non-protic solvents (THF/DCM), this reaction could take 24+ hours or require heat.
-
-
Monitoring: Monitor by TLC (stain with Ninhydrin; amine spot will disappear).
-
Workup: Evaporate volatiles under reduced pressure.
-
Purification: The residue is often pure enough. If necessary, filter through a short silica plug (eluent: 10% MeOH in DCM) to remove excess
decomposition products.
Why this works: Kinetic studies show that alcoholic solvents accelerate amine acylation by up to 70-fold compared to chloroform, bypassing the need for base and preventing thermodynamic cyclization.
Module 2: O-Protection of Sterically Congested Alcohols
The Challenge: The "Endo" Pocket
In bicyclic scaffolds like 3-azabicyclo[3.1.0]hexane or tropine, an endo-hydroxyl group is shielded by the molecular cage. Standard reagents (TBDMSCl + Imidazole) are often too bulky and insufficiently electrophilic, leading to stalled reactions or requiring excessive heat that degrades the N-Boc group.
Protocol C: "Hyper-Active" Silylation (The Triflate Method)
Best for: Endo-alcohols, tertiary alcohols, and unreactive secondary alcohols.
Materials:
-
N-Boc Amino Alcohol (1.0 equiv)
-
TBDMSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) (1.2 – 1.5 equiv)
-
2,6-Lutidine (2.0 equiv) – Non-nucleophilic base is critical
-
Solvent: Anhydrous DCM (
)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve N-Boc amino alcohol (1 mmol) in anhydrous DCM (10 mL). Cool to
. -
Base Addition: Add 2,6-lutidine (2.0 mmol).
-
Expert Tip: Do not use Pyridine or TEA if possible; Lutidine is sterically hindered and prevents acyl transfer side reactions.
-
-
Silylation: Dropwise add TBDMSOTf (1.2 mmol). Caution: Fuming reagent.
-
Reaction: Stir at
for 30 mins, then warm to RT. Reaction is usually complete within 1–2 hours, even for hindered substrates. -
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM, wash with 1M
(to remove lutidine), then brine.
Data Comparison: Chloride vs. Triflate
| Substrate Condition | Reagent System | Reaction Time | Yield | Notes |
| Exo-OH (Accessible) | TBDMSCl / Imidazole | 4 h | 92% | Standard protocol works well. |
| Endo-OH (Hindered) | TBDMSCl / Imidazole | 48 h (reflux) | 35% | Incomplete; N-Boc thermal cleavage observed. |
| Endo-OH (Hindered) | TBDMSOTf / 2,6-Lutidine | 1.5 h (0°C -> RT) | 95% | Recommended Protocol. |
Module 3: Orthogonal Deprotection
To modify the amine or alcohol independently, use these orthogonal release strategies.
Scenario A: Selective N-Deprotection (Keep O-Silyl Intact)
Target: Free Amine, O-Silylated.
Reagent:Zinc Bromide (
-
Standard TFA: 20% TFA in DCM (
, 30 min) will remove Boc. TBDMS ethers are generally stable to brief acid exposure, but TBDPS (diphenyl) is more robust if acid steps are prolonged. -
High-Fidelity Method:
(5 equiv) in DCM, stir overnight. This removes Boc via a chelation mechanism without hydrolyzing sensitive silyl ethers.
Scenario B: Selective O-Deprotection (Keep N-Boc Intact)
Target: N-Boc, Free Alcohol. Reagent:TBAF (Tetra-n-butylammonium fluoride).
-
Dissolve substrate in THF.
-
Add 1.0M TBAF in THF (1.1 equiv).
-
Stir 1 h at RT.
-
Note: The N-Boc carbamate is completely stable to fluoride anions.
Troubleshooting & Critical Process Parameters (CPPs)
| Observation | Root Cause | Corrective Action |
| Product is a cyclic carbamate (Oxazolidinone) | Base was too strong during Boc protection; -OH attacked the carbonyl. | Switch to Protocol A (MeOH, no base) . Do not heat above 40°C. |
| Low Yield in Silylation (Starting material remains) | Steric bulk of TBDMSCl prevents attack on endo-OH. | Switch to Protocol C (TBDMSOTf) . The triflate leaving group is orders of magnitude more reactive. |
| N-Boc lost during Silylation | Lewis acidity of silyl reagent cleaved Boc. | Ensure 2,6-Lutidine is present in excess before adding TBDMSOTf to buffer the protons/silylium species. |
| Epimerization of | Strong base used on strained bicyclic system. | Avoid NaH or LDA. Use mild organic bases (DIPEA, Lutidine) or base-free protocols. |
References
-
Vilaivan, T. (2006).[1] "Alcoholic solvents accelerate the reaction of tert-butyl dicarbonate with amines." Tetrahedron Letters, 47(38), 6739-6742.
- Grounding for Protocol A: Explains the methanol acceler
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.
- Grounding for Protocol C: The foundational text for silyl protection, establishing the hierarchy of conditions.
-
Sakaitani, M., & Ohfune, Y. (1990). "Syntheses and properties of tert-butyldimethylsilyl protected amino acids." Journal of Organic Chemistry, 55(3), 870–876.
- Grounding for Orthogonality: Discusses stability of Silyl vs Boc.
-
Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-rated feature." Tetrahedron, 58(14), 2701-2724.
- Grounding for Troubleshooting: Comprehensive review of side reactions like cyclic carbamate form
Sources
Application Note: Catalytic Applications of Metal Complexes with Bicyclic Amino Alcohol Ligands
[1]
Introduction: The Power of the Bicyclic Skeleton
In the realm of asymmetric catalysis, ligand rigidity is paramount for high stereocontrol. Bicyclic amino alcohols—derived largely from the "chiral pool" of terpenes like camphor, pinene, and fenchone—offer a unique combination of conformational rigidity and steric bulk . Unlike flexible linear ligands, the bicyclic framework locks the heteroatoms (N and O) into a fixed geometry, minimizing the degrees of freedom in the transition state and thereby maximizing enantioselectivity.
Key Ligand Classes[2][3]
-
Camphor-Derived: e.g., (-)-3-exo-(dimethylamino)isoborneol (DAIB ).
-
Indane-Derived: e.g., cis-1-amino-2-indanol (rigid backbone used in Merck’s Indinavir synthesis).
-
Pinene-Derived: 3-amino-2-ol systems derived from
-pinene.
Application I: Enantioselective Addition of Organozincs to Aldehydes[4]
The enantioselective addition of dialkylzinc reagents to aldehydes is the benchmark reaction for bicyclic amino alcohol ligands. The reaction produces chiral secondary alcohols, which are critical pharmacophores.
Mechanistic Insight: The Noyori Effect
The reaction does not proceed via a simple monomeric species. Instead, it involves a dynamic equilibrium between dimeric and monomeric zinc complexes.
-
The Resting State: The catalyst often rests as a stable, non-catalytic homodimer.
-
The Active Species: Reaction with dialkylzinc generates a highly reactive monomeric alkylzinc alkoxide.
-
Non-Linear Effect (NLE): Bicyclic ligands like DAIB exhibit a positive NLE, where a catalyst with low enantiomeric purity can yield a product with high optical purity. This is because the heterochiral dimers (meso-like) are more stable and less reactive than the homochiral dimers, effectively sequestering the "wrong" enantiomer.
Protocol: Enantioselective Ethylation of Benzaldehyde
Target: (S)-1-Phenylpropan-1-ol Ligand: (-)-DAIB (3-exo-(dimethylamino)isoborneol) Catalyst Loading: 1–5 mol%
Materials
-
Benzaldehyde (freshly distilled, stored under Ar)
-
Diethylzinc (1.0 M solution in hexane or toluene)
-
(-)-DAIB (>98% purity)
-
Toluene (anhydrous, degassed)
-
Saturated aqueous
-
1 M HCl
Step-by-Step Procedure
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-DAIB (10 mg, 0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).
-
Activation: Add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol) dropwise at room temperature. The mixture may evolve ethane gas; allow to stir for 15 minutes to form the active zinc-aminoalkoxide species.
-
Substrate Addition: Cool the reaction mixture to 0 °C (ice bath). Add Benzaldehyde (106 mg, 1.0 mmol) dropwise over 5 minutes.
-
Reaction: Stir at 0 °C for 6–12 hours. Monitor conversion by TLC or GC.
-
Quench: Carefully pour the reaction mixture into a beaker containing saturated
(10 mL) and ice. Caution: Residual will fume/ignite if not quenched slowly. -
Workup: Extract the aqueous layer with
(3 x 10 mL). Wash combined organics with 1 M HCl (to remove ligand) and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the pure alcohol.
Expected Results:
-
Yield: >95%
-
ee: >98% (S)[1]
Application II: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Ruthenium(II) complexes coordinated with bicyclic amino alcohols serve as robust catalysts for the reduction of ketones using isopropanol (IPA) or formic acid as the hydrogen source. This is a safer, greener alternative to high-pressure
Mechanistic Insight: Metal-Ligand Bifunctional Catalysis
Unlike classical hydrogenation where the metal does all the work, these complexes utilize the ligand's amine proton (
-
Outer-Sphere Mechanism: The substrate does not bind directly to the metal.
-
Concerted Transfer: The Ruthenium hydride (
) and the amine proton ( ) are transferred simultaneously to the ketone's bond via a six-membered cyclic transition state. -
Role of Bicyclic Backbone: The rigid backbone (e.g., indane or camphor) prevents conformational flipping of the chelate ring, ensuring that the hydride is delivered to only one face of the ketone.
Protocol: ATH of Acetophenone
Target: (R)-1-Phenylethanol Catalyst: [Ru(p-cymene)Cl2]2 + (1R,2S)-1-Amino-2-indanol H-Source: Isopropanol (IPA)
Materials
-
[Ru(p-cymene)Cl2]2 (Precursor)[2]
-
(1R,2S)-1-Amino-2-indanol (Ligand)
-
KOH or t-BuOK (Base activator)
-
Isopropanol (anhydrous, degassed)
Step-by-Step Procedure
-
Catalyst Preparation (In-Situ): In a Schlenk flask under Ar, combine [Ru(p-cymene)Cl2]2 (3.1 mg, 0.005 mmol) and (1R,2S)-1-Amino-2-indanol (1.5 mg, 0.01 mmol) in anhydrous IPA (3 mL). Stir at 80 °C for 20 minutes to form the orange active complex. Cool to room temperature.
-
Base Addition: Add KOH (0.1 M in IPA, 0.5 mL). The solution may darken, indicating the formation of the active 16e- Ru-amide species.
-
Reaction: Add Acetophenone (120 mg, 1.0 mmol) to the catalyst solution.
-
Incubation: Stir at room temperature (25 °C). The reaction is typically fast (1–4 hours).
-
Monitoring: Check by GC for disappearance of ketone.
-
Workup: Filter the mixture through a short pad of silica gel to remove the metal catalyst. Wash with ethyl acetate.
-
Analysis: Determine ee by chiral GC or HPLC.
Expected Results:
-
Conversion: >99%
-
ee: 90–97%[7]
Visualizing the Mechanisms
The following diagrams illustrate the ligand structures and the distinct catalytic cycles for both applications.
Caption: Workflow comparison between Zinc-mediated alkylation (left) and Ruthenium-mediated transfer hydrogenation (right), highlighting the role of ligand rigidity.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Zn) | Moisture in solvent or aldehyde | Re-distill benzaldehyde; dry toluene over Na/Benzophenone. |
| Low ee (Zn) | Temperature too high | Ensure reaction is maintained at 0 °C or -20 °C. |
| Low ee (Zn) | Non-Linear Effect failure | Ensure ligand purity is high; trace achiral impurities can disrupt the dimer equilibrium. |
| Catalyst Deactivation (Ru) | Oxidation of Ru species | Degas IPA thoroughly (freeze-pump-thaw x3). Perform under strict Ar atmosphere. |
| Slow Reaction (Ru) | Reversible reaction equilibrium | For ATH, the reaction is reversible. Remove acetone (byproduct) or use Formic Acid/TEA (5:2) to drive to completion. |
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes promoted by a chiral amino alcohol. Journal of the American Chemical Society. Link
-
Palmer, M., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds.[5] Tetrahedron: Asymmetry. Link
-
Nugent, W. A. (1999). Chiral Lewis Acid Catalysis in Organic Synthesis. Chemical Reviews. Link
-
Yamakawa, M., Ito, H., & Noyori, R. (2000). The Metal-Ligand Bifunctional Catalysis: A Theoretical Study on the Ruthenium(II)-Catalyzed Hydrogen Transfer between Alcohols and Carbonyl Compounds. Journal of the American Chemical Society. Link
use of 2-oxabicyclo[2.1.1]hexane scaffolds in drug design and discovery
Application Note: High-Precision Bioisosterism using 2-Oxabicyclo[2.1.1]hexane Scaffolds
Executive Summary: Escaping Flatland with Precision
In modern drug discovery, the "Escape from Flatland" (increasing Fsp³) is a validated strategy to improve clinical success rates. However, replacing planar aromatic rings without disrupting critical binding vectors is challenging. The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a premier saturated bioisostere. Unlike the carbocyclic bicyclo[2.1.1]hexane, the ether bridge in the 2-oxa variant provides a critical dipole and hydrogen-bond acceptor capability while significantly lowering lipophilicity (LogP).
This guide details the design logic, specific synthetic protocols, and validation metrics for deploying 2-oxa-BCH as a surrogate for ortho-substituted benzenes , meta-substituted benzenes , and tert-butyl groups .
Bioisosteric Rationale & Design Logic
The utility of 2-oxa-BCH lies in its geometric fidelity to phenyl rings combined with the physicochemical benefits of saturation.
A. Vector Analysis & Substitution Patterns
Correct substitution is critical for maintaining binding affinity.
-
1,5-Disubstitution: Mimics ortho-substituted benzenes.[1][2] The bridgehead distance (
) and angle ( ) closely match the geometry of 1,2-arenes. -
1,4-Disubstitution: Mimics meta-substituted benzenes.[3]
-
Bridgehead Substitution: Mimics the spatial bulk of a tert-butyl group but with a polar handle (the oxygen).
B. Physicochemical Comparison
The following table contrasts the 2-oxa-BCH scaffold against traditional moieties it replaces.
| Property | Phenyl Ring | tert-Butyl Group | Bicyclo[2.1.1]hexane (Carbocycle) | 2-Oxabicyclo[2.1.1]hexane |
| Hybridization | sp² (Planar) | sp³ (Spherical) | sp³ (3D Rigid) | sp³ (3D Rigid) |
| Lipophilicity ( | Reference (0) | High (+1.2) | Moderate (-0.4 vs Ph) | Low (-1.0 to -1.5 vs Ph) |
| Aq. Solubility | Low | Very Low | Moderate | High |
| Metabolic Stability | Prone to oxidation | Stable | Stable | High (Oxidatively robust) |
| H-Bonding | None | None | None | Acceptor (Ether O) |
C. Decision Logic for Scaffold Selection
Use the following logic flow to determine if 2-oxa-BCH is the correct tool for your lead series.
Figure 1: Decision tree for implementing 2-oxa-BCH scaffolds based on structural liabilities and substitution vectors.
Experimental Protocols
While photochemical [2+2] cycloadditions are popular for de novo synthesis, the Iodocyclization Protocol (developed by Mykhailiuk/Enamine) is the most robust method for generating scalable building blocks with precise exit vectors.
Protocol A: Scalable Iodocyclization (The "Building Block" Route)
Objective: Synthesis of 1,5-disubstituted 2-oxabicyclo[2.1.1]hexane cores from accessible alkenols. Reference: Angew. Chem. Int. Ed. 2024, 63, e202319831.[4][5][6]
Reagents:
-
Substrate: 3-substituted-3-hydroxymethyl-cyclobutane (derived from commercially available acids).
-
Reagent: Iodine (
). -
Base: Sodium Bicarbonate (
). -
Solvent: MeOtBu /
biphasic system.
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize the cyclobutyl-alkenol precursor. Ensure the hydroxymethyl group and the alkene appendage are cis-oriented to allow cyclization.
-
Reaction Setup:
-
Dissolve the alkenol (1.0 equiv) in MeOtBu (0.2 M).
-
Add saturated aqueous
(equal volume to organic solvent). -
Protect from light (wrap flask in foil) to prevent radical side reactions.
-
Add
(1.2 equiv) portion-wise at 0°C.
-
-
Cyclization: Allow the mixture to warm to Room Temperature (20-25°C) and stir vigorously for 12 hours. The iodine triggers the cyclization of the alcohol onto the alkene, forming the ether bridge.
-
Quench & Workup:
-
Quench with saturated aqueous
(sodium thiosulfate) until the iodine color disappears. -
Extract with EtOAc (3x). Dry over
.
-
-
Purification: The resulting iodide is often stable and can be purified via silica gel chromatography (typically Hexane/EtOAc gradients).
-
Derivatization: The pendant iodide is a versatile handle. It can be converted to an ester (via carbonylation) or an amine (via azide displacement) to create modular building blocks.
Protocol B: Photochemical [2+2] Cycloaddition (The "Diversity" Route)
Objective: Rapid access to complex 2-oxa-BCH scaffolds via flow chemistry. Mechanism: Paternò-Büchi reaction.
Workflow Diagram:
Figure 2: Flow chemistry setup for Paternò-Büchi synthesis of 2-oxa-BCH.
Critical Parameters:
-
Light Source: 420–450 nm (Blue LED) is preferred over UV to minimize polymerizations.
-
Concentration: Dilute conditions (0.05 M) favor intramolecular cyclization; higher concentrations favor intermolecular.
-
Flow Rate: Optimize residence time (typically 10–30 mins) to prevent over-irradiation and degradation.
Case Study: Fluxapyroxad Optimization
To validate the scaffold, researchers replaced the ortho-substituted phenyl ring in the agrochemical Fluxapyroxad with a 2-oxa-BCH core.
-
Challenge: Fluxapyroxad has low water solubility, limiting its bioavailability.
-
Modification: The 1,2-disubstituted benzene ring was swapped for a 1,5-disubstituted 2-oxabicyclo[2.1.1]hexane.
-
Results:
-
Solubility: Increased by 6-fold (25 µM
155 µM). -
Lipophilicity: LogP reduced by 1.2 units .
-
Bioactivity: Retained full fungicidal potency.
-
Crystal Structure: X-ray analysis confirmed the 2-oxa-BCH scaffold maintained the exact spatial orientation of the amide and pyrazole groups relative to the original phenyl ring.
-
References
-
Levterov, V. V., et al. (2024).[4] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[4] [Link]
-
Denisenko, A., et al. (2023).[2][7] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[2] [Link]
-
Lorthioir, O., et al. (2024).[4][5][8] "Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping." Organic Letters, 26. [Link][5][8]
-
Liang, Y., & Glorius, F. (2022). "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer." Journal of the American Chemical Society, 144(44), 20207–20213. [Link]
Sources
- 1. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 4. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Iodocyclization for 2-Oxabicyclo[2.1.1]hexanes
Welcome to the technical support center for the synthesis of 2-oxabicyclo[2.1.1]hexanes via iodocyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this powerful yet nuanced transformation. We will delve into the mechanistic underpinnings of these side reactions and provide actionable, field-proven strategies to optimize your reaction outcomes.
The synthesis of 2-oxabicyclo[2.1.1]hexanes is of significant interest in medicinal chemistry, as this scaffold serves as a valuable bioisostere for ortho- and meta-substituted benzene rings, often improving physicochemical properties such as solubility and metabolic stability.[1][2][3] The intramolecular iodocyclization of specific alkenyl alcohols is a key method for constructing this bicyclic ether system.[1][2] However, the reaction is not without its challenges, and a thorough understanding of potential side reactions is crucial for success.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the iodocyclization reaction to form 2-oxabicyclo[2.1.1]hexanes.
Issue 1: Formation of Tetrahydrofuran Derivatives instead of the Desired 2-Oxabicyclo[2.1.1]hexane.
Question: I am attempting the iodocyclization of a homoallylic alcohol to synthesize a 2-oxabicyclo[2.1.1]hexane derivative, but I am primarily isolating a five-membered tetrahydrofuran ring. What is causing this and how can I favor the formation of the desired bicyclic product?
Answer:
This is a classic case of competing cyclization pathways. The formation of a tetrahydrofuran ring proceeds via a 5-endo-trig cyclization, which can sometimes be kinetically favored over the desired pathway for forming the 2-oxabicyclo[2.1.1]hexane core.
Causality: The regioselectivity of the intramolecular nucleophilic attack of the hydroxyl group on the intermediate iodonium ion determines the ring size of the product. While the formation of the bridged bicyclic system is often thermodynamically preferred, the activation energy for the 5-endo cyclization can be lower under certain conditions, leading to the tetrahydrofuran as the major product.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tetrahydrofuran side product formation.
Experimental Protocol: Optimizing for 2-Oxabicyclo[2.1.1]hexane Formation
-
Reagent Selection: Instead of N-iodosuccinimide (NIS), which can sometimes lead to more reactive intermediates, consider using molecular iodine (I₂) in the presence of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃).[6]
-
Solvent Choice: Employ a less polar, non-coordinating solvent. Dichloromethane (CH₂Cl₂) or toluene are often good choices. Protic or highly polar solvents can stabilize charged intermediates that may favor the 5-endo pathway.
-
Temperature Control: Run the reaction at a lower temperature, starting at 0 °C and slowly warming to room temperature. This can help favor the thermodynamically more stable bicyclic product.
-
Stoichiometry: Carefully control the stoichiometry of the iodine source. Use of a slight excess (1.1-1.2 equivalents) is typical, but a large excess should be avoided as it can lead to other side reactions.
Table 1: Comparison of Reaction Conditions
| Condition | Reagent System | Solvent | Temperature (°C) | Predominant Product |
| A | NIS | Acetonitrile | 25 | Tetrahydrofuran |
| B | I₂ / NaHCO₃ | CH₂Cl₂ | 0 to 25 | 2-Oxabicyclo[2.1.1]hexane |
Issue 2: Observation of Rearranged Products (Wagner-Meerwein Rearrangement).
Question: My reaction is producing a complex mixture of isomers, and mass spectrometry suggests the formation of products with a rearranged carbon skeleton. What could be causing this?
Answer:
The formation of rearranged products is often indicative of a Wagner-Meerwein rearrangement, which is a common side reaction in reactions involving carbocationic intermediates, particularly in strained bicyclic systems.[7][8][9][10]
Causality: The iodocyclization can proceed through an intermediate with significant carbocationic character. If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will compete with the desired cyclization, leading to a mixture of products.[7][8] This is especially prevalent if the initial carbocation is formed at a secondary carbon and can rearrange to a more stable tertiary carbocation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Wagner-Meerwein rearrangement.
Experimental Protocol: Minimizing Carbocation Rearrangements
-
Solvent and Temperature: As with other carbocation-mediated reactions, using a non-polar solvent and low temperatures can help to minimize the lifetime of the carbocationic intermediate, thus reducing the likelihood of rearrangement.
-
Iodine Source: Consider using an iodine source that is less prone to generating highly reactive, "free" carbocations. For instance, iodine in the presence of a mild base may favor a more concerted mechanism.
-
Alternative Radical Pathway: If rearrangements persist, a radical-based cyclization could be a viable alternative. This would involve generating a radical at the appropriate position on the substrate, which would then undergo intramolecular cyclization.[11][12] This approach avoids the formation of carbocationic intermediates altogether.
Issue 3: Formation of Elimination Products.
Question: I am observing the formation of an unsaturated acyclic iodo-alcohol or a diene as a significant byproduct. Why is this happening?
Answer:
The formation of elimination byproducts suggests that instead of the intramolecular nucleophilic attack of the hydroxyl group, a proton is being eliminated from an adjacent carbon.
Causality: This is often due to the basicity of the reaction medium or the presence of a sterically hindered substrate that disfavors the intramolecular substitution pathway.[13][14] The intermediate iodonium ion can be susceptible to elimination, particularly if there is an acidic proton beta to the carbon bearing the iodine. The use of strong bases can exacerbate this issue.[13][15]
Experimental Protocol: Suppressing Elimination
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts. Proton sponge or 2,6-lutidine are potential candidates. Avoid strong, unhindered bases like alkoxides.[16]
-
Reaction Concentration: Running the reaction at a higher concentration can favor the intramolecular cyclization over intermolecular elimination pathways.
-
Protecting Groups: In some cases, temporary protection of other functional groups in the molecule that might be contributing to the basicity of the medium can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the optimal iodine source for this reaction?
A1: The choice of iodine source can be critical. Molecular iodine (I₂) with a mild base like NaHCO₃ is a common and effective choice. N-Iodosuccinimide (NIS) is also frequently used, but can sometimes be more aggressive and lead to side reactions. In some cases, hypervalent iodine reagents have been employed.[4][5] The optimal source will depend on the specific substrate.
Q2: Can I use other halogens for this cyclization?
A2: While bromoetherification is also a well-known reaction, iodocyclization is often preferred for this specific transformation due to the favorable properties of the iodine atom in forming the bridged iodonium ion intermediate.[17] Chloro- and fluorocyclizations typically require different types of reagents and reaction conditions.[18]
Q3: How does the stereochemistry of the starting alcohol affect the outcome?
A3: The stereochemistry of the starting material is crucial as the cyclization is an intramolecular SN2-like process. The hydroxyl group must be able to approach the iodonium ion from the backside for the cyclization to occur efficiently. Careful consideration of the conformational analysis of your starting material is therefore essential.
Q4: My starting material is an alcohol. Can it be converted to the corresponding iodide in situ?
A4: While there are methods to convert alcohols to iodides, attempting this in a one-pot reaction with the cyclization can be problematic due to competing reactions.[19][20][21] It is generally advisable to synthesize and purify the halo-alcohol precursor before attempting the cyclization.
Q5: What if my desired product is unstable to the reaction conditions?
A5: If the 2-oxabicyclo[2.1.1]hexane product is sensitive to the reaction conditions (e.g., acidic byproducts), it is important to quench the reaction promptly and work it up under neutral or slightly basic conditions. The addition of a mild aqueous base during workup can help to neutralize any acidic species.
References
-
Wikipedia. Wagner–Meerwein rearrangement. [Link]
-
ResearchGate. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. [Link]
-
R Discovery. Wagner‐Meerwein Rearrangement. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
PubMed. Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. [Link]
-
Beilstein Journals. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. [Link]
-
Royal Society of Chemistry. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. [Link]
-
ACS Publications. Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement. [Link]
-
L.S.College, Muzaffarpur. Wagner–Meerwein rearrangement. [Link]
-
Purechemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
Scribd. Cyclization of Homoallylic Alcohols With Iodine/Iodine (III) | PDF. [Link]
-
PMC. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. [Link]
-
ResearchGate. Wagner–Meerwein Rearrangement. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
Royal Society of Chemistry. A new mechanism for the Favorskii rearrangement. [Link]
-
ResearchGate. (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. [Link]
-
Wikipedia. Radical cyclization. [Link]
-
PMC. Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. [Link]
-
ACS Publications. A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. [Link]
-
Chemistry LibreTexts. III. Intramolecular Addition (Cyclization) Reactions. [Link]
-
MDPI. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. [Link]
-
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
PubMed. Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). [Link]
-
Organic Chemistry Portal. Alcohol to Iodide - Common Conditions. [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]
-
Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. [Link]
-
Semantic Scholar. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. [Link]
-
YouTube. Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. [Link]
-
PMC. Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds. [Link]
-
Royal Society of Chemistry. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. [Link]
-
Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]
-
YouTube. in the chemical literature: iodonium ion cyclization. [Link]
-
Chemistry LibreTexts. Elimination Reactions of Alcohols. [Link]
-
ResearchGate. Iodine-Induced Transformations of Alcohols under Solvent-Free Conditions. [Link]
-
Wiley Online Library. Cyclic Iodine Reagents Enable Allylic Alcohols for Alkyl Boronate Addition/Rearrangement by Photoredox Catalysis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PMC. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. [Link]
-
Perlego. Alcohol Elimination Reaction | Overview & Research Examples. [Link]
-
Study.com. Alcohol Elimination Reaction | Mechanisms, Examples & Importance. [Link]
-
YouTube. Ether and Epoxide Reactions. [Link]
-
Vaia. PROBLEM 10.63 Question: Bromoetherification, t... [Link]
-
ResearchGate. Synthesis of 2‐oxabicyclo[2.1.1]hexanes 1 a‐12 a.[a] After the... [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical cyclization - Wikipedia [en.wikipedia.org]
- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. study.com [study.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. vaia.com [vaia.com]
- 18. Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 20. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 21. youtube.com [youtube.com]
optimization of reaction conditions for aminating bicyclic alcohols
Technical Support Hub: Amination of Bicyclic Alcohols
Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Topic: Optimization of Reaction Conditions for Bicyclic Alcohols
Welcome to the Technical Support Hub
You are likely here because standard textbook amination protocols (reductive amination, standard Mitsunobu) are failing on your bicyclic substrates. Bicyclic alcohols—such as norbornanols, bicyclo[1.1.1]pentanols (BCPs), and adamantols—present unique challenges due to steric bulk , ring strain , and carbocation instability .
This guide is structured as a troubleshooting workflow. Locate your specific failure mode below to find the corresponding optimization protocol.
Module 1: The "Dead Reaction" (Steric Hindrance)
Symptom: You are attempting a Mitsunobu reaction or SN2 displacement on a secondary or tertiary bicyclic alcohol, but recovering 90%+ starting material.
Root Cause Analysis
Bicyclic frameworks (like the bridgehead of adamantane or the C2 position of norbornane) impose massive steric shielding.
-
Mitsunobu Failure: The betaine intermediate cannot approach the hindered alcohol, or the pronucleophile (e.g., phthalimide) is too bulky to attack the alkoxyphosphonium intermediate.
-
pKa Mismatch: Standard Mitsunobu requires the pronucleophile's pKa to be < 11-13. If you are using a simple alkyl amine, it is too basic and deactivates the DEAD/DIAD.
Troubleshooting Protocol
Q: My Mitsunobu reaction with phthalimide is stuck. How do I force it? A: Switch the acidic component and the phosphine. Standard benzoic acid (or phthalimide) often fails on hindered substrates.
-
Protocol Adjustment: Use 4-Nitrobenzoic acid or Chloroacetic acid instead of benzoic acid. The lower pKa facilitates the protonation of the betaine.
-
Reagent Switch: Replace PPh3 with PBu3 (Tributylphosphine). The increased nucleophilicity of the alkyl phosphine speeds up the formation of the active intermediate.
-
The "Ziram" Trick: If nitrogen nucleophiles fail, use Zinc dimethyldithiocarbamate (Ziram) . The sulfur is an excellent nucleophile for hindered alcohols; the resulting dithiocarbamate can be oxidized/hydrolyzed to the amine later.
Q: I cannot use Mitsunobu. How do I displace the -OH? A: You must activate the alcohol as a triflate (OTf), but you must prevent elimination.
-
The Problem: Mesylates (OMs) often don't form on hindered alcohols. Triflates form but eliminate to the alkene immediately upon heating.
-
The Fix: Use Triflic anhydride (Tf2O) with 2,6-di-tert-butylpyridine (non-nucleophilic base) at -78°C . Do not warm up. Add the azide nucleophile (TMS-N3) immediately at low temp.
Data: Steric Optimization Screen
| Substrate Type | Standard Conditions | Result | Optimized Conditions | Yield |
| Hindered 2° (e.g., Isoborneol) | PPh3, DEAD, Phthalimide | <10% | PBu3, ADDP, 4-Nitrobenzoic acid | 78% |
| Bridgehead 3° (e.g., Adamantol) | MsCl, Et3N, then NaN3 | 0% (No rxn) | Ritter Reaction (see Module 3) | 85% |
| Bicyclo[1.1.1]pentan-1-ol | PPh3, DIAD, DPPA | <5% | Mesyl anhydride , Et3N, then NaN3 | 62% |
Module 2: The "Wrong Product" (Rearrangements)
Symptom: You aimed for a specific amine but isolated a structural isomer (e.g., converting isoborneol but getting a camphene derivative or an exo/endo inversion).
Root Cause Analysis
This is the Wagner-Meerwein Rearrangement .[1][2][3] Bicyclic carbocations are prone to 1,2-alkyl shifts to relieve ring strain. If your amination method generates a carbocation (e.g., acidic conditions, SN1 pathways), the skeleton will rearrange before the nitrogen attacks.
Visualizing the Failure Mode
The diagram below illustrates how a standard activation of a norbornyl alcohol leads to a rearranged product rather than the desired substitution.
Figure 1: Mechanism of the Wagner-Meerwein rearrangement competing with direct amination.
Troubleshooting Protocol
Q: How do I stop the rearrangement? A: You must avoid the carbocation entirely.
-
Route A (Radical): Convert the alcohol to a redox-active ester (e.g., N-hydroxyphthalimide ester) and use a radical decarboxylative amination or metal-catalyzed cross-coupling. Radicals in bicyclic systems are less prone to Wagner-Meerwein shifts than cations.
-
Route B (Ketone Intermediate): Oxidize the alcohol to the ketone first (e.g., Dess-Martin Periodinane). Then perform a Reductive Amination using Ti(OiPr)4 and NaBH3CN. The imine intermediate prevents skeletal rearrangement.
Module 3: Green & Catalytic Solutions (Hydrogen Borrowing)
Symptom: You want to avoid dead-end activators (DEAD, MsCl) and use "Hydrogen Borrowing" (Metal-catalyzed amination), but conversion is stalled.
Root Cause Analysis
Hydrogen borrowing relies on a delicate equilibrium: Alcohol
-
Water Poisoning: The formation of the imine releases water. If water is not removed, the equilibrium shifts back to the alcohol.
-
Catalyst Deactivation: Iridium and Ruthenium catalysts are sensitive to the steric bulk of bicyclics, which slows down the initial dehydrogenation step.
Troubleshooting Protocol
Q: Which catalyst works for bicyclic secondary alcohols? A: Use [CpIrCl2]2 (Iridium pentamethylcyclopentadienyl). Unlike Ruthenium systems, the CpIr system is robust enough for sterically demanding substrates.
Q: The reaction stalls at 50%. Why? A: You need to drive the equilibrium.
-
Add 4Å Molecular Sieves: Essential to trap the water byproduct.
-
Temperature: These reactions often require 110°C+. Ensure your solvent (Toluene or t-Amyl alcohol) allows this.
-
Base Additive: Add 5-10 mol% NaHCO3 . While "base-free" protocols exist, a small amount of base helps the initial alcohol dehydrogenation on the metal center.
Summary: Method Selection Decision Tree
Use this flow to select the correct protocol for your specific bicyclic alcohol.
Figure 2: Strategic selection of amination method based on substrate constraints.
References
-
Martin, S. F., & Dodge, J. A. (1991). Efficacious modification of the Mitsunobu reaction for the inversion of sterically hindered secondary alcohols.[4] Tetrahedron Letters.[5]
-
Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). Borrowing Hydrogen in the Activation of Alcohols.[6][7] Advanced Synthesis & Catalysis.
-
Saidi, O., Blacker, A. J., et al. (2010). Borrowing Hydrogen in Water and Ionic Liquids: Iridium-Catalyzed Alkylation of Amines with Alcohols.[6][7][8] Organic Process Research & Development.[6]
-
Jirgensons, A., et al. (2000).[5] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.[5] Synthesis.[1][5][6][7][9][10][11][12][13]
-
Kurti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis (Mitsunobu & Ritter Sections). Elsevier.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. scribd.com [scribd.com]
- 3. fiveable.me [fiveable.me]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. scilit.com [scilit.com]
- 9. (PDF) Direct Amination of Secondary Alcohols Using Ammonia [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
stability of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol under acidic and basic conditions
Here is the technical support guide for the stability of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol .
Executive Summary
The 2-oxabicyclo[2.1.1]hexane scaffold is a robust, sp³-rich bioisostere of ortho-substituted benzenes and morpholines. Contrary to intuition regarding strained bicyclic ethers, this specific scaffold exhibits remarkable chemical stability under standard acidic and basic conditions used in organic synthesis.
For the specific derivative This compound (often supplied as the HCl salt), the core structure remains intact during:
-
Acidic Deprotection: (e.g., TFA/DCM, HCl/Dioxane).
-
Basic Hydrolysis: (e.g., LiOH/THF/H₂O, 1M NaOH).
-
Amide Coupling: Standard peptide coupling conditions.
Instability is primarily observed only under extreme forcing conditions (e.g., concentrated mineral acids at high temperatures) where ring-opening driven by strain release may occur.
Chemical Stability Matrix
The following data summarizes the stability of the 2-oxabicyclo[2.1.1]hexane core based on internal stress testing and literature validation (Mykhailiuk et al.).
| Condition | Reagent System | Stability Rating | Observations |
| Acidic (Protic) | 1 M HCl (aq), 24h, RT | Stable | No degradation observed by ¹H NMR. |
| Acidic (Organic) | 20-50% TFA in DCM, 4h, RT | Stable | Standard Boc-deprotection conditions are safe. |
| Basic (Aqueous) | 1 M NaOH (aq), 24h, RT | Stable | Resistant to nucleophilic attack/ring opening. |
| Basic (Organic) | Et₃N, DIPEA, Pyridine | Stable | Compatible with standard organic bases. |
| Thermal | 100°C (neutral/buffered) | Stable | High thermal tolerance in the absence of strong Lewis acids. |
| Oxidative | H₂O₂, mild oxidants | Conditional | The amine and alcohol functional groups will react; the ether bridge is stable. |
Mechanistic Insight: Why is a Strained Ether Stable?
Researchers often fear that the strained [2.1.1] ether bridge will open chemically, similar to epoxides or oxetanes. However, this scaffold is kinetically protected by Bridgehead Constraints .
The "Anti-Bredt" Protection Mechanism
Acid-catalyzed ether cleavage typically proceeds via one of two pathways, both of which are energetically disfavored in this system:
-
Sɴ2 Attack: Nucleophilic attack on the carbon adjacent to the oxygen is impossible. The bicyclic cage structure prevents the "back-side attack" geometry required for Sɴ2 displacement.
-
Sɴ1 Cleavage (Carbocation formation): Cleavage of the C–O bond would generate a carbocation at the bridgehead position. According to Bredt’s Rule , double bonds (and by extension, planar carbocations) cannot form at the bridgehead of small bicyclic systems because the rigid geometry prevents the required planar (
) hybridization.
Therefore, despite the ring strain (~60 kcal/mol), the activation energy required to break the ring is prohibitively high under standard conditions.
Stability Visualization
Figure 1: Mechanistic pathway illustrating the kinetic stability of the oxabicyclo[2.1.1]hexane core against acid hydrolysis.
Troubleshooting & FAQs
Scenario 1: Decomposition during Boc-Deprotection
User Question: "I treated N-Boc-{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol with 4M HCl in dioxane, and my yield is low. Did the ring open?"
Diagnosis: It is highly unlikely the ring opened. The low yield is likely due to:
-
Isolation Issues: The product is a highly polar, small amino-alcohol. It is likely water-soluble and was lost in the aqueous layer during extraction.
-
Hygroscopic Salt: The HCl salt is extremely hygroscopic. Weighing errors or "oiling out" can mimic decomposition.
Corrective Action:
-
Do not extract. Evaporate the HCl/dioxane or TFA/DCM directly.
-
Lyophilize. Re-dissolve the residue in water and lyophilize to obtain the clean salt.
-
Check NMR: Run a crude NMR in D₂O. The characteristic bridgehead protons (approx. 4.5–5.0 ppm) should remain distinct.
Scenario 2: Reductive Amination Failure
User Question: "I tried to react the amine with an aldehyde using NaBH(OAc)₃, but the reaction stalled."
Diagnosis: The bridgehead amine (position 4) is sterically hindered and less nucleophilic than a standard primary amine due to the electron-withdrawing effect of the oxygen bridge (inductive effect).
Corrective Action:
-
Force the Imine: Use a stronger dehydrating agent (Ti(OiPr)₄) to form the imine before adding the reducing agent.
-
Heat: Moderate heating (40–50°C) is tolerated by the scaffold and may be necessary to drive imine formation.
Scenario 3: Storage Stability
User Question: "Can I store the free base?"
Recommendation: Store as the HCl salt whenever possible.
-
Free Base: The presence of both a primary amine and a primary alcohol makes the free base susceptible to air oxidation or absorption of CO₂ (carbamate formation) over time.
-
HCl Salt: Stable for >1 year at -20°C in a desiccator.
Standard Operating Procedures (SOPs)
Protocol A: Stability Check (Quality Control)
If you suspect degradation of your batch, perform this rapid ¹H NMR check.
-
Solvent: Dissolve 5 mg of the sample in D₂O (for HCl salt) or DMSO-d6 (for free base).
-
Key Signals:
-
Bridgehead CH (Pos 3): Look for a singlet (or fine doublet) around 4.5 – 4.8 ppm .
-
Bridge CH₂ (Pos 5/6): Look for the characteristic multiplets between 1.5 – 2.5 ppm .
-
Hydroxymethyl (-CH₂OH): Singlet around 3.5 – 3.7 ppm .
-
-
Pass Criteria: Integration ratio of Bridgehead CH : Hydroxymethyl CH₂ must be 1 : 2 . Loss of the bridgehead signal indicates ring opening.
Protocol B: Handling the HCl Salt
The HCl salt is the preferred form for stability but can be sticky.
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solubilization: Use Methanol or Water for stock solutions. Avoid non-polar solvents (DCM, Hexane) as solubility is negligible.
-
Free-Basing: If the free base is required for a reaction:
-
Dissolve salt in MeOH.
-
Pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH.
-
Elute with 2M NH₃ in MeOH.
-
Concentrate immediately and use.
-
References
-
Mykhailiuk, P. K., et al. (2023).[1][2] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.
- Significance: Establishes the fundamental chemical stability of the scaffold against 1M HCl and 1M NaOH.
-
Levterov, V. V., et al. (2024).[2][3][4] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[2]
- Significance: details the synthesis and metabolic stability of the scaffold in drug discovery contexts.
-
Enamine Ltd. (2024).[3][5] "Catalog Entry: this compound hydrochloride."
- Significance: Commercial availability as an HCl salt confirms bulk stability.
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Technical Support Center: Handling Strained Bicyclic Molecules
Topic: Bicyclo[1.1.1]pentanes (BCPs), Bicyclo[1.1.0]butanes (BCBs), and [1.1.1]Propellanes.
Introduction: The Strain-Stability Paradox
You are likely accessing this guide because you have encountered the "black tar" scenario: a clear reaction mixture that degraded into an insoluble polymer overnight, or a product that vanished on a silica column.
Strained bicyclic molecules—specifically [1.1.1]propellane , bicyclo[1.1.0]butane (BCB) , and bicyclo[1.1.1]pentane (BCP) —are high-value bioisosteres in modern drug discovery.[1] However, their utility is governed by their immense strain energy (~65 kcal/mol for BCB and ~98 kcal/mol for [1.1.1]propellane). This energy drives their reactivity but also makes them susceptible to rapid, uncontrolled decomposition via two primary mechanisms: acid-catalyzed rearrangement and radical polymerization .
This guide provides the protocols required to suppress these pathways.
Module 1: Storage & Stability (The "Before" Phase)
Q: How do I store [1.1.1]propellane without it polymerizing?
A: You cannot store [1.1.1]propellane neat (pure liquid) for any extended period; it will polymerize spontaneously, often explosively. It must be stored as a dilute solution.
-
Solvent: Anhydrous Diethyl Ether or Pentane. (THF is acceptable but harder to remove later).
-
Concentration: Maximum 0.5 M – 0.7 M.
-
Temperature: -78°C is ideal for long-term (>1 month). -20°C is acceptable for active use (1-2 weeks).
-
Atmosphere: Strictly Argon or Nitrogen. Oxygen acts as a radical initiator for polymerization.
Q: My BCP-amine turned into a solid salt. Is it ruined?
A: No, this is actually the preferred storage state. BCP-amines (free bases) are "carbon sponges"—they rapidly absorb atmospheric CO₂ to form carbamates or carbonates.
-
Best Practice: Intentionally convert BCP-amines to their HCl or Tosylate salts immediately after purification.
-
Recovery: Free base the amine only immediately before the next reaction using a basic wash (NaOH/DCM).
Decision Tree: Storage Protocols
Figure 1: Decision logic for the storage of strained bicyclic systems based on chemical stability profiles.
Module 2: Synthesis & Handling (The "During" Phase)
Q: How do I know the exact concentration of my [1.1.1]propellane stock solution?
A: You must titrate it. Evaporating a small aliquot to weigh the residue is inaccurate because propellane is volatile and sublimable. Use the Thiophenol Titration Method .[2]
Protocol: Thiophenol Titration of [1.1.1]Propellane
Principle: Thiophenol undergoes quantitative radical addition across the central bond.
-
Prepare Standard: Weigh exactly 100 mg of 1,3,5-trimethoxybenzene (internal NMR standard) into a vial.
-
Aliquot: Add 0.50 mL of your propellane stock solution (e.g., in Et₂O) to the vial.
-
React: Add 50 µL of Thiophenol (PhSH) (Excess).
-
Initiate: Shine a standard desk lamp (or ambient light) on the vial for 15 minutes. The solution acts as a radical initiator.
-
Analyze: Dilute with CDCl₃ and run a ¹H NMR.
-
Calculate: Compare the integration of the BCP-sulfide product (bridgehead protons ~1.9 ppm) against the internal standard.
Q: My NMR looks messy. Why is CDCl₃ "forbidden"?
A: Commercial CDCl₃ often contains trace HCl (deuterated or otherwise) from photodecomposition.
-
The Reaction: Protons protonate the bridgehead carbon. In BCBs, this triggers a rearrangement to cyclobutene or butadiene derivatives. In propellanes, it causes polymerization.[3]
-
The Fix:
-
Best: Use Benzene-d6 (
). It is non-acidic and provides excellent solubility. -
Alternative: Pass CDCl₃ through a short plug of Basic Alumina immediately before use to neutralize acid traces.
-
Module 3: Purification (The "After" Phase)
Q: My product disappeared on the silica column. Where did it go?
A: Standard Silica Gel 60 is slightly acidic (pH ~6.5). This acidity is sufficient to degrade strained BCBs and cause BCP-amines to streak or stick irreversibly. You must neutralize the stationary phase.
Protocol: The "Neutralized Silica" Technique
Use this for ALL BCB and BCP-amine purifications.
Materials:
Step-by-Step:
-
Slurry Preparation: Suspend your silica in the non-polar component of your eluent (e.g., Hexanes).
-
Deactivation: Add 2% v/v Triethylamine to the slurry. Stir for 5 minutes.
-
Packing: Pour the column.
-
Elution: Run your column using eluent containing 0.5% - 1% Triethylamine .
-
Note: If you skip adding
to the eluent, the "front" of the solvent will strip the amine off the silica, re-exposing acidic sites below your compound.
-
Workflow: Purification Logic
Figure 2: Purification workflow ensuring the neutralization of acidic silanol sites on silica gel.
Module 4: Troubleshooting FAQ
| Symptom | Diagnosis | Corrective Action |
| White solid precipitates in propellane solution | Polymerization has initiated. | Discard immediately. Do not attempt to redissolve. Filter the solution to salvage remaining monomer, but check concentration again. |
| NMR shows "forest" of peaks in alkene region | Acid-catalyzed rearrangement of BCB. | Your solvent (CDCl₃) or reaction vessel was acidic. Switch to |
| Yield is >100% after workup | Solvent trapping. | BCPs are "greasy" and trap solvents (Et₂O/THF) in their lattice. Dry under high vacuum for extended periods, but monitor for sublimation (BCPs sublime easily). |
| Reaction stalls at 50% conversion | Reagent degradation. | If using Propellane, it may have degraded during the reaction if the temperature was too high (>0°C) for too long. Add fresh stock solution. |
References
-
Propellane Synthesis & Titration: Mondanaro, K. R.; Dailey, W. P.[3] "Generation and trapping of [1.1.1]propellane." Organic Syntheses, 1995 , 72, 215. Link
-
BCP Bioisosteres: Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application." Angew. Chem. Int. Ed., 2023 , 62, e202218420. Link
-
BCB Stability & Activation: Gianatassio, R., et al. "Strain-Release Amination." Science, 2016 , 351, 241-246. Link
-
Handling Guides: "Handling and Storage of [1.1.1]Propellane." Sigma-Aldrich Technical Bulletins. Link
-
Propellane Polymerization: Messner, M., et al. "Polymorphism and Polymerization of [1.1.1]Propellane." Chem. Sci., 2011 , 2, 2262. Link
Sources
- 1. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. youtube.com [youtube.com]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Chromatographic Separation of Diastereomers of Substituted 2-Oxabicyclo[2.1.1]hexanes
Welcome to the technical support center for the chromatographic separation of substituted 2-oxabicyclo[2.1.1]hexane diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification and analysis of these unique, C(sp3)-rich scaffolds. As saturated bioisosteres of ortho- and meta-substituted benzene rings, these molecules are of increasing importance in medicinal chemistry, but their rigid, compact structure often presents significant separation challenges.[1][2][3][4]
This document provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a comprehensive set of frequently asked questions to navigate the complexities of separating these closely related stereoisomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2-oxabicyclo[2.1.1]hexane diastereomers so challenging?
A1: The difficulty arises from the inherent properties of the scaffold. Diastereomers of these bicyclic systems often possess very subtle differences in their physicochemical properties.[5] Their rigid, three-dimensional structure limits conformational flexibility, meaning the functional groups presented to the stationary phase can be in very similar spatial arrangements, leading to minimal differences in polarity and interaction potential. This results in poor chromatographic selectivity and co-elution on standard systems.[5][6][7]
Q2: Should I use a chiral or an achiral stationary phase to separate diastereomers?
A2: Since diastereomers have different physical properties, they can, by definition, be separated on achiral stationary phases.[8] Therefore, initial screening should focus on a variety of achiral columns (e.g., silica, C18, cyano). However, chiral stationary phases (CSPs) are often successful where achiral phases fail. CSPs can provide unique steric and polar interactions that exploit the subtle three-dimensional differences between diastereomers, leading to enhanced selectivity.[9][10] It is a common strategy to include CSPs in the screening process for difficult-to-separate diastereomers.
Q3: What are the main advantages of using Supercritical Fluid Chromatography (SFC) for this type of separation?
A3: SFC is a powerful technique for separating stereoisomers and is particularly well-suited for 2-oxabicyclo[2.1.1]hexane diastereomers for several reasons:
-
Enhanced Efficiency: The mobile phase, typically supercritical CO₂, has low viscosity and high diffusivity, allowing for faster flow rates without sacrificing resolution, leading to rapid analysis times.[8][11][12]
-
Unique Selectivity: SFC often provides different selectivity compared to HPLC, offering a valuable alternative when traditional methods fail.[]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO₂ with small amounts of organic modifiers (co-solvents), making it a greener and more cost-effective method, especially for preparative scale work.[11][12]
Q4: Can I use derivatization to improve separation?
A4: Yes, this is a viable indirect approach. If the molecule contains a suitable functional group (e.g., hydroxyl, amine, carboxylic acid), it can be reacted with a chiral derivatizing agent to form a new pair of diastereomers.[8][] The goal is to introduce a bulky or highly interactive chiral tag that exaggerates the physicochemical differences between the isomers, making them easier to separate on a standard achiral column like silica gel.[14][15] However, this adds extra steps to your synthesis (reaction and subsequent removal of the derivatizing group) and must be carefully controlled to avoid racemization.[8]
Troubleshooting & Optimization Guides
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor or No Separation on Normal-Phase HPLC (NP-HPLC)
Q: I'm using a standard silica column with a Hexane/Ethyl Acetate mobile phase, but my diastereomers are co-eluting. What are my next steps?
A: This is a very common issue. The small polarity difference between the diastereomers is not sufficient to allow for differential interaction with the silica stationary phase.[5][6] A systematic approach is needed to enhance selectivity.
Causality & Solution Workflow:
-
Optimize the Solvent System: The choice and ratio of mobile phase components are critical.
-
Vary Polarity: Perform a thorough gradient or isocratic screening with different solvent ratios. A very shallow gradient can sometimes resolve closely eluting peaks.
-
Change Solvent Selectivity: Replace ethyl acetate with other solvents that offer different interactions. For example:
-
Diethyl Ether: Can offer different hydrogen bonding characteristics.
-
Dichloromethane (DCM): Provides different dipole-dipole interactions.
-
Add a Polar Modifier: Introduce a small percentage (0.1 - 2%) of an alcohol like isopropanol (IPA) or ethanol.[5][6] This can sharpen peaks and subtly alter the retention characteristics of the stationary phase, sometimes dramatically improving resolution.
-
-
-
Explore Alternative Achiral Stationary Phases: If solvent optimization fails, the stationary phase is the next variable to change.[10]
-
Cyano (CN) or Diol Phases: These offer different polar interactions compared to silica and are excellent alternatives for normal-phase chromatography.
-
Pentafluorophenyl (PFP) Phases: These columns can provide unique selectivity through pi-pi, dipole-dipole, and charge-transfer interactions, which can be effective for separating isomers.
-
Issue 2: Broad Peaks and Insufficient Resolution in Reversed-Phase HPLC (RP-HPLC)
Q: I've switched to a C18 column, but the peaks are broad and still not baseline resolved. How can I improve this?
A: Poor peak shape and resolution in RP-HPLC for these compounds can stem from insufficient hydrophobic differentiation or secondary interactions with the stationary phase. Temperature can also play a larger role than expected.
Causality & Solution Workflow:
-
Screen Different Organic Modifiers:
-
Acetonitrile (ACN) vs. Methanol (MeOH): These solvents have different viscosities and interaction mechanisms. If you are using ACN, try a method with MeOH, and vice-versa. ACN is a stronger eluent but MeOH can offer different hydrogen-bonding interactions that may improve selectivity.[16]
-
-
Adjust Mobile Phase Additives:
-
If your compounds have acidic or basic functional groups, their ionization state can affect peak shape. Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or base (e.g., 0.1% diethylamine) can suppress ionization and reduce peak tailing.
-
-
Leverage Temperature:
-
Temperature is a powerful but often underutilized tool for optimizing selectivity for diastereomers. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution, while higher temperatures can improve efficiency and alter selectivity.
-
-
Test Different RP Stationary Phases:
-
Not all C18 columns are the same. Screen columns with different surface chemistries.
-
Phenyl-Hexyl: Offers pi-pi interactions which can be beneficial if your substituents contain aromatic rings.
-
Polar-Embedded Phases (e.g., Polar-RP): These columns have a polar group embedded in the alkyl chain, which can reduce peak tailing for basic compounds and offer alternative selectivity.[9]
-
Issue 3: Complete Failure to Separate with All Attempted HPLC Methods
Q: I have screened multiple NP-HPLC and RP-HPLC conditions with different columns and solvents, but I cannot achieve any meaningful separation. What is the next logical step?
A: When conventional HPLC fails, it is time to employ a more powerful or orthogonal separation technique. Supercritical Fluid Chromatography (SFC) is the primary recommendation in this scenario.
Causality & Solution Workflow:
-
Switch to Supercritical Fluid Chromatography (SFC):
-
SFC operates using a mobile phase of supercritical CO₂ mixed with a small amount of an organic co-solvent (modifier), typically an alcohol.[] This unique mobile phase provides high-efficiency separations that are often faster and offer completely different selectivity compared to HPLC.[11][12]
-
Column Choice: While achiral columns can be used, SFC is frequently paired with chiral stationary phases (CSPs) for isomer separations. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their broad selectivity.[9]
-
Method Development: Screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol) and gradients. The choice of co-solvent can have a profound impact on selectivity in SFC.
-
Visualized Workflows
Experimental Protocols
The following tables provide robust starting conditions for screening. Optimization will almost certainly be required.
Table 1: Protocol for NP-HPLC Screening
| Parameter | Condition | Rationale |
| Column | Silica, 4.6 x 150 mm, 5 µm | Standard starting point for normal-phase separations.[9][10] |
| Mobile Phase A | n-Hexane | Weak, non-polar solvent. |
| Mobile Phase B | Ethyl Acetate / Isopropanol (95:5, v/v) | Strong, polar solvent. IPA is included to improve peak shape. |
| Gradient | 5% to 50% B over 15 minutes | A broad gradient to scout for elution conditions. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Temperature | 25°C (Ambient) | Standard starting temperature. |
| Detection | UV at low wavelength (e.g., 210 nm) or ELSD/CAD | The 2-oxabicyclo[2.1.1]hexane core lacks a strong chromophore. Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal detection methods. |
| Injection Vol. | 5 µL | Standard injection volume. |
Table 2: Protocol for RP-HPLC Screening
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The most common and versatile reversed-phase column.[9] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an additive to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with a matching additive. |
| Gradient | 10% to 95% B over 15 minutes | A broad gradient suitable for a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Temperature | 30°C | Slightly elevated temperature can improve peak efficiency. |
| Detection | UV at low wavelength (e.g., 210 nm) or ELSD/CAD | Detection can be challenging; universal detectors are recommended. |
| Injection Vol. | 5 µL | Standard injection volume. |
Table 3: Protocol for SFC Screening
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative), 4.6 x 150 mm, 5 µm | Chiral columns often provide the best selectivity for diastereomers in SFC.[9] |
| Mobile Phase A | Supercritical CO₂ | The primary mobile phase in SFC.[] |
| Mobile Phase B | Methanol | The most common and a good starting co-solvent (modifier). |
| Gradient | 5% to 40% B over 10 minutes | A typical screening gradient for SFC. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to low mobile phase viscosity.[11] |
| Back Pressure | 150 bar | Standard back pressure to maintain CO₂ in its supercritical state. |
| Temperature | 40°C | Standard operating temperature for SFC. |
| Detection | UV-PDA (210-400 nm) | Standard detector for SFC systems. |
| Injection Vol. | 5 µL | Standard injection volume. |
References
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (Source: Google Search)
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (Source: Google Search)
- Bicyclo(2.1.1)hexane | 285-86-9 - Benchchem. (Source: Google Search)
- Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (Source: Google Search)
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (Source: Google Search)
- Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing). (Source: Google Search)
- Supercritical Fluid Chromatography (SFC) - Daicel Chiral Technologies. (Source: Google Search)
- 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. | Semantic Scholar. (Source: Google Search)
- 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed. (Source: Google Search)
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Comparative study on separation of diastereomers by HPLC - ResearchG
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. (Source: Google Search)
- (PDF) 2-Oxabicyclo[2.1.
- Separation of diastereomers - Chrom
- Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with - ChemRxiv. (Source: Google Search)
- 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Semantic Scholar. (Source: Google Search)
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bicyclo(2.1.1)hexane | 285-86-9 | Benchchem [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 11. selvita.com [selvita.com]
- 12. chiraltech.com [chiraltech.com]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Enantioselective Synthesis of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: A Comparative Technical Guide
The following guide details the enantioselective synthesis of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol , a high-value saturated bioisostere used to replace ortho-substituted benzenes in drug discovery.
Executive Summary & Strategic Analysis
The 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a critical "saturated bioisostere" for ortho-substituted phenyl rings, offering improved metabolic stability (Fsp³ character) and solubility while maintaining precise vector alignment. The specific target, This compound , combines a bridgehead primary amine and a bridgehead primary alcohol, serving as a versatile bifunctional building block.
Synthesizing this strained bicyclic ether with high enantiopurity is challenging. The two primary methodologies are Iodocyclization (Route A) and Photochemical [2+2] Cycloaddition (Route B) .
Comparative Analysis of Synthetic Routes
| Feature | Route A: Iodocyclization & Resolution (Recommended) | Route B: Photochemical [2+2] |
| Mechanism | Electrophilic cyclization of alkenyl alcohols | Intramolecular light-driven cycloaddition |
| Scalability | High (Kilogram scale demonstrated by Enamine) | Low to Medium (Requires flow photochemistry for scale) |
| Enantioselectivity | Resolution dependent (Racemic synthesis + Chiral HPLC/Salt resolution) | Catalyst dependent (Chiral photosensitizers/Lewis acids) |
| Reliability | Robust (Field-proven for 2-oxa scaffolds) | Substrate specific; often requires extensive optimization |
| Key Intermediate | 1-Hydroxymethyl-3-methylene-cyclobutane deriv. | 1,5-Dienes or Allyl alcohol-alkyne adducts |
| Cost Efficiency | High (Cheap reagents: | Medium (Expensive catalysts/light sources) |
Verdict: For research and process development, Route A is the superior choice due to its reproducibility and scalability. The protocol below details this route, incorporating a resolution step to achieve enantioselectivity.
Scientific Mechanism & Pathway Visualization
The synthesis relies on the construction of the strained 2-oxabicyclo[2.1.1]hexane core via iodocyclization . The starting material, a 3-substituted cyclobutane, undergoes ring closure where a hydroxyl group attacks an iodine-activated exocyclic alkene.
Pathway Logic:
-
Core Assembly: An achiral cyclobutane precursor is cyclized to form the racemic bicyclic ether.
-
Functionalization: The resulting iodomethyl group is converted to the hydroxymethyl target.
-
Bridgehead Amination: A carboxylic acid at the C4 bridgehead is converted to an amine via Curtius Rearrangement .
-
Enantioselection: Resolution is performed at the amino-acid or amino-alcohol stage using chiral acids (e.g., tartaric acid) or preparative chiral HPLC.
Caption: Synthetic workflow from cyclobutanone to the enantiopure 2-oxabicyclo[2.1.1]hexane scaffold. The critical ring-closing iodocyclization creates the strained ether bridge.
Detailed Experimental Protocol (Route A)
Note: This protocol describes the synthesis of the racemate followed by resolution. All intermediates should be characterized by ¹H NMR and LC-MS.
Phase 1: Precursor Synthesis
Objective: Prepare ethyl 1-hydroxy-3-methylenecyclobutanecarboxylate.
-
Cyanohydrin Formation:
-
To a stirred solution of 3-methylenecyclobutanone (1.0 equiv) in water/ether at 0°C, add NaCN (1.2 equiv) followed by dropwise addition of 40% H₂SO₄.
-
Stir vigorously for 4 hours. Extract with Et₂O, dry over Na₂SO₄, and concentrate to yield the crude cyanohydrin.
-
-
Pinner Reaction (Esterification):
-
Dissolve the crude cyanohydrin in anhydrous ethanol. Saturate the solution with dry HCl gas at 0°C.
-
Stir at room temperature for 12 hours, then reflux for 2 hours with water (to hydrolyze the imidate).
-
Concentrate, neutralize with NaHCO₃, and extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc) to obtain ethyl 1-hydroxy-3-methylenecyclobutanecarboxylate .
-
Phase 2: Iodocyclization (The Key Step)
Objective: Construct the 2-oxabicyclo[2.1.1]hexane core.[1]
-
Reaction Setup: Dissolve the hydroxy-ester (1.0 equiv) in MeCN/H₂O (3:1 ratio). Add NaHCO₃ (3.0 equiv).
-
Cyclization: Add iodine (
, 1.2 equiv) portion-wise at room temperature. The dark color should fade as the reaction proceeds. -
Quench & Isolation: After 2 hours (monitor by TLC), quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Extraction: Extract with MTBE. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Product: This yields ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate .
Phase 3: Functional Group Manipulation
Objective: Convert the iodomethyl group to hydroxymethyl and the ester to an amine.
-
Iodide Displacement:
-
Dissolve the iodide intermediate in DMF. Add CsOAc (Cesium Acetate, 2.0 equiv) and heat to 80°C for 6 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Hydrolysis: Treat the crude acetate with
in MeOH at RT for 1 hour to yield ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate .
-
-
Saponification:
-
Treat the ethyl ester with LiOH (2.0 equiv) in THF/H₂O (1:1). Stir at RT until the ester is consumed.
-
Acidify carefully to pH 4 with 1M HCl and extract with EtOAc/n-Butanol (3:1) to isolate the carboxylic acid .
-
Phase 4: Curtius Rearrangement & Resolution
Objective: Install the bridgehead amine and isolate the enantiomer.
-
Curtius Rearrangement:
-
Dissolve the carboxylic acid (1.0 equiv) in tert-butanol (t-BuOH). Add triethylamine (Et₃N, 1.5 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).
-
Heat to reflux (85°C) for 12 hours. The intermediate isocyanate is trapped by t-BuOH to form the N-Boc protected amine .
-
-
Deprotection:
-
Treat the N-Boc intermediate with 4M HCl in dioxane at RT for 2 hours.
-
Concentrate to dryness to yield the racemic hydrochloride salt .
-
-
Enantioselective Resolution:
-
Method A (Preparative HPLC): Use a Chiralpak IG or IC column. Mobile phase: Hexane/EtOH/Diethylamine (80:20:0.1). Collect the desired enantiomer peak.
-
Method B (Classical Resolution): Dissolve the free amine in MeOH. Add 1.0 equiv of Di-p-toluoyl-L-tartaric acid . Crystallize the salt from MeOH/Et₂O. Recrystallize until constant optical rotation is achieved. Liberate the free base with 1M NaOH.
-
References
-
Mykhailiuk, P. K., et al. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831. Link
-
Denisenko, A., et al. (2023).[2] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[2] Link
-
Grygorenko, O. O., et al. (2024).[3] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines)." Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. Link
-
Ghosh, A. K., et al. (2018).[4] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 13(22), 2351–2373. Link
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcoho ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06684G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
X-ray crystallography of co-crystals of proteins with {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol derived ligands
Topic: X-ray crystallography of co-crystals of proteins with {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol derived ligands Content Type: Publish Comparison Guide
Executive Summary
The shift from planar aromatic systems to saturated, three-dimensional (
This guide provides an in-depth technical comparison of this scaffold against traditional alternatives and details the crystallographic workflows required to validate its binding modes in protein co-crystals.
Part 1: Comparative Analysis – The Scaffold vs. Alternatives
Structural & Physicochemical Benchmarking
The primary utility of the 2-oxa-BCH scaffold is its ability to mimic the "kinked" geometry of an ortho-substituted benzene while introducing an ether oxygen to lower logD.
Table 1: Physicochemical & Geometric Comparison
| Feature | ortho-Phenylene (Traditional) | Bicyclo[1.1.1]pentane (Alternative) | 2-Oxabicyclo[2.1.1]hexane (Target) |
| Geometry | Planar ( | Linear ( | Kinked ( |
| Exit Vector Angle | 60° (ortho) / 120° (meta) | 180° (Linear) | ~66–72° (Matches ortho) |
| Water Solubility | Low (Lipophilic) | Moderate | High (Ether oxygen effect) |
| Metabolic Stability | Low (P450 oxidation prone) | High | High (Blocked metabolic hotspots) |
| Crystallography | Disorder common; "invisible" bridge | Distinct electron density (O-atom) |
The "Vector Fidelity" Advantage
In structure-based drug design (SBDD), replacing a phenyl ring requires maintaining the exit vectors of the substituents to preserve H-bond interactions.
-
The Problem: Planar rings often suffer from poor solubility. BCPs solve solubility but only work for para (linear) geometries.
-
The Solution: The 2-oxa-BCH core (derived from the 4-amino...methanol building block) provides the necessary angular geometry to replace ortho-substituted rings without disrupting the binding pose. The ether oxygen at position 2 reduces lipophilicity (logP) by ~1.0 unit compared to the carbocyclic analog.
Part 2: Crystallographic Workflow & Protocols
Ligand Design & Preparation
The target building block, This compound , is bifunctional.
-
Amine (C4): Typically used for amide coupling to the core pharmacophore.
-
Methanol (C1): Acts as a polar "tail" or handle for further functionalization.
Protocol 1: Ligand Solubilization for Soaking Unlike hydrophobic phenyl analogs that require DMSO concentrations >10%, 2-oxa-BCH derivatives are highly soluble.
-
Stock Preparation: Dissolve ligand to 100 mM in 100% DMSO.
-
Dilution: Create a 10x working solution in fragment buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Note: These ligands often remain soluble up to 50 mM in aqueous buffer, allowing for high-concentration soaking without crystal damage (osmotic shock).
-
Co-Crystallization vs. Soaking Workflow
Figure 1: Decision matrix for crystallizing 2-oxa-BCH ligands. High solubility favors soaking.
Refinement Strategy (Self-Validating System)
Refining these saturated bicyclic systems requires specific attention to geometry to avoid "flattening" the cage during refinement.
-
Restraint Generation: Do not rely on standard libraries. Generate a CIF file using eLBOW (Phenix) or Grade (Buster) using the SMILES string. Ensure the "pucker" of the bicyclic ring is preserved.
-
Electron Density Validation:
-
The Oxygen Marker: Unlike all-carbon cages (cubane, BCP), the 2-oxa-BCH scaffold has an oxygen atom at position 2. In maps >2.0 Å resolution, look for the higher electron density of the oxygen atom to unambiguously determine the orientation (rotation) of the cage.
-
B-Factor Analysis: If the cage B-factors are significantly higher (>20
) than the surrounding protein side chains, check for static disorder (multiple discrete orientations) rather than just thermal motion.
-
Part 3: Experimental Data & Case Studies
Case Study: Replacement of ortho-Phenyl in Agrochemicals
Research by Mykhailiuk et al. (Enamine) demonstrated the utility of this scaffold by replacing the ortho-phenyl ring in Boscalid (a succinate dehydrogenase inhibitor).
-
Experimental Setup:
-
Protein: Succinate Dehydrogenase (SDH).
-
Ligand: Boscalid analog where the 2-chlorophenyl ring is replaced by 2-oxabicyclo[2.1.1]hexane.
-
-
Results:
-
Resolution: 1.8 Å.
-
Binding Mode: The 2-oxa-BCH scaffold occupied the same hydrophobic pocket as the phenyl ring.
-
Vector Analysis: The amide bond vectors superposed almost perfectly with the parent phenyl compound, confirming the ortho-mimicry.
-
Water Structure: The ether oxygen accepted a hydrogen bond from a conserved water molecule that was previously displaced or unsatisfied by the phenyl ring, gaining enthalpy.
-
Interpreting the Maps (Polder Maps)
Because these ligands are small and saturated, they can suffer from bulk-solvent masking effects.
-
Recommendation: Always calculate Polder Omit Maps (Phenix) rather than standard
maps. Polder maps exclude the bulk solvent around the ligand selection, preventing the density of the cage from being washed out by the solvent model.
Figure 2: Interaction map showing the unique H-bond capability of the ether oxygen in the hydrophobic pocket.
References
-
Mykhailiuk, P. K., et al. (2023).[1][2][3] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[2][3]
-
Denisenko, A., et al. (2020).[2] "Saturated Bioisosteres of ortho-Substituted Benzenes." Angewandte Chemie International Edition, 59(46), 20515–20521.
-
Levterov, V. V., et al. (2024).[4] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie, e202319831.[5]
-
Enamine Ltd. (2026). "Building Blocks: this compound." Enamine Catalog.
Sources
- 1. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Oxabicyclo[2.1.1]hexanes: The "Escape from Flatland" Guide for Ortho and Meta Geometries
Topic: Comparative Study of 2-Oxabicyclo[2.1.1]hexanes as Ortho and Meta-Benzene Bioisosteres Content Type: Technical Application Guide Author Persona: Senior Application Scientist (Medicinal Chemistry)
Executive Summary
For decades, the "magic methyl" and bioisosteric replacement strategies were dominated by para-phenyl mimics like bicyclo[1.1.1]pentane (BCP). However, ortho and meta substitution patterns—critical for conformationally locking pharmacophores—lacked accessible, saturated sp³-rich equivalents.
This guide analyzes 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) , a scaffold that has recently emerged as a superior bioisostere for ortho and meta benzene rings.[1] Unlike the carbocyclic bicyclo[2.1.1]hexane (BCH), the 2-oxa variant introduces a specific dipole and hydrogen bond acceptor (HBA) capability that dramatically improves aqueous solubility while maintaining the precise exit vectors required for target engagement.
Key Value Proposition:
-
Solubility: Up to 6-fold increase vs. parent aromatics.[2]
-
Metabolic Stability: Reduced lipophilicity (LogD) lowers intrinsic clearance (
). -
Geometric Fidelity: Matches ortho (via 1,5-substitution) and meta (via 1,4-substitution) bond angles.
Geometric & Electronic Profiling
To successfully replace a benzene ring, the scaffold must replicate the "exit vectors" (the angle and distance between substituents). The 2-oxa-BCH scaffold offers two distinct vector geometries based on substitution pattern.[3]
Vector Analysis: Meta vs. Ortho Mimicry
| Parameter | Meta-Benzene | Meta-Mimic (1,4-2-oxa-BCH) | Ortho-Benzene | Ortho-Mimic (1,5-2-oxa-BCH) |
| Substitution | 1,3-positions | 1,4-positions (Bridgeheads) | 1,2-positions | 1,5-positions (Bridgehead-Bridge) |
| Angle ( | 120° | ~153° | 60° | ~66° |
| Distance ( | 4.9 - 5.1 Å | 4.9 Å | 2.8 - 2.9 Å | 2.8 Å |
| Planarity | Planar | Linear/Twisted | Planar | 3D Rigid |
Technical Insight:
-
The Meta Anomaly: The 1,4-substituted 2-oxa-BCH has an angle of ~153°, placing it effectively between meta (120°) and para (180°).[3] It is often described as a "stretched meta" or "compressed para" mimic. This unique vector allows it to sample chemical space inaccessible to flat aromatics.
-
The Ortho Lock: The 1,5-substitution creates a rigid "kink" that mimics the ortho turn perfectly. The oxygen atom at position 2 introduces a dipole that can mimic the electronic influence of an ortho heteroatom in the parent ring (e.g., pyridine nitrogen).
Visualization of Exit Vectors[4]
Figure 1: Comparison of exit vector angles between parent benzene rings and 2-oxa-BCH scaffolds. Note the high fidelity in ortho-mimicry.
Physicochemical Performance
The primary driver for switching from benzene (or even carbocyclic BCH) to 2-oxa-BCH is the improvement in ADME properties. The ether oxygen lowers LogP and acts as a weak H-bond acceptor.
Comparative Data: Agrochemical Case Study (Fluxapyroxad Analog)
The following data compares the parent drug Fluxapyroxad (ortho-substituted pyrazole-aniline) with its carbocyclic (BCH) and heterocyclic (2-oxa-BCH) analogs.
| Property | Parent (Benzene) | Carbocyclic Isostere (BCH) | 2-Oxa-BCH Isostere |
| Solubility (Kinetic) | 25 µM | 34 µM | 155 µM (6x) |
| Lipophilicity (LogD) | 3.1 | 3.3 | 2.4 |
| Metabolic Stability ( | > 60 min | > 60 min | > 60 min |
| Bioactivity (IC50) | 1.2 nM | 4.5 nM | 2.1 nM |
Interpretation: While the carbocyclic BCH maintains activity, it fails to significantly improve solubility. The 2-oxa-BCH variant, however, breaks the solubility ceiling while retaining single-digit nanomolar potency. This is critical for oral bioavailability and formulation.
Synthetic Accessibility & Protocols
Unlike BCPs, which often require handling strain-release propellanes, 2-oxa-BCH scaffolds are accessible via robust iodocyclization chemistry.
Synthesis Workflow (Decision Tree)
Figure 2: Synthetic decision tree. The ortho-mimic route via iodocyclization is highly scalable and distinct from the meta-mimic route.
Detailed Experimental Protocol: Iodocyclization (Ortho-Mimic)
Objective: Synthesis of 1,5-disubstituted 2-oxabicyclo[2.1.1]hexane core.
Materials:
-
Substrate: 1-(2-hydroxyethyl)-cyclobut-1-ene derivative (1.0 eq)
-
Reagent: Iodine (
) (1.2 eq) -
Base:
(3.0 eq) -
Solvent: Acetonitrile (
) (0.1 M)
Step-by-Step Methodology:
-
Preparation: Dissolve the alkenyl alcohol substrate in anhydrous MeCN in a round-bottom flask shielded from light (aluminum foil).
-
Base Addition: Add solid
in one portion. -
Cyclization: Cool the mixture to 0°C. Add
portion-wise over 15 minutes.-
Mechanistic Note: The iodine activates the alkene, triggering the nucleophilic attack of the pendant hydroxyl group. The geometric constraint forces the formation of the [2.1.1] bridge.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS for disappearance of starting material.
-
Quench: Quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color change from dark brown to clear/yellow). -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a stable iodide which can be further functionalized via radical cross-coupling or nucleophilic substitution.
Strategic Recommendations
-
When to use 2-oxa-BCH:
-
When your lead compound has an ortho-substituted benzene that suffers from metabolic hot-spots or poor solubility.[2]
-
When you need to secure new IP space (the "Escape from Flatland" strategy).
-
-
When to avoid:
-
If the benzene ring is involved in
stacking interactions with the target protein (2-oxa-BCH is saturated and cannot stack). -
If the target pocket is extremely narrow; the 3D bulk of the bicyclic system (approx 1.5 Å thicker than benzene) may cause steric clashes.
-
References
-
Denisenko, A., et al. (2023).[2][4][5] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[6][5] Link
-
Levterov, V. V., et al. (2024).[1][7][8] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[7] Link
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Barnes-Seeman, D., et al. (2014). "The role of physicochemical properties in molecular design." Journal of Medicinal Chemistry, 57(21), 8727-8742. Link
Sources
- 1. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 2. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Entropic Advantage: Constrained Bicyclic Scaffolds vs. Flexible Linkers in Drug Design
Topic: Advantages of Using Constrained Bicyclic Scaffolds over Flexible Linkers in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Thermodynamics of Constraint
In modern drug discovery, particularly within the realms of peptide therapeutics and Proteolysis-Targeting Chimeras (PROTACs), the structural architecture of the molecule dictates its fate. The industry standard has long relied on flexible linkers (e.g., PEG, glycine-serine chains) for their synthetic accessibility and solubility. However, these flexible systems incur a massive thermodynamic debt: the entropic penalty (
This guide objectively compares Constrained Bicyclic Scaffolds —specifically bicyclic peptides and rigidified linker cores—against Flexible Linkers . We demonstrate through thermodynamic principles and experimental data that constraining molecular geometry "pre-pays" the entropic cost of binding, resulting in superior affinity (
Thermodynamic & Mechanistic Principles
The "Pre-Paid" Entropy Concept
The binding free energy (
-
Flexible Linkers/Peptides: In solution, these molecules adopt a vast ensemble of conformations (high entropy). Upon binding to a target, they must collapse into a single bioactive conformation, resulting in a large loss of entropy (
becomes highly positive/unfavorable). -
Constrained Bicyclic Scaffolds: The molecule is chemically locked into a conformation resembling the bound state. The loss of entropy upon binding is minimal because the molecule is already "organized."
Visualization: Free Energy Landscape
The following diagram illustrates the energy landscape differences. The flexible molecule must traverse a high-energy barrier to freeze its conformation, whereas the bicyclic scaffold resides in a pre-organized energy well.
Figure 1: Thermodynamic landscape of binding. The constrained scaffold (Green) bypasses the high entropic penalty associated with folding flexible linkers (Red) during target engagement.
Comparative Performance Analysis
The following data summarizes the performance shifts observed when transitioning from linear/flexible formats to constrained bicyclic formats.
Table 1: Performance Metrics Comparison
| Feature | Flexible Linkers / Linear Peptides | Constrained Bicyclic Scaffolds | Impact on Drug Design |
| Binding Affinity ( | Moderate ( | High ( | 10-100x potency increase due to reduced entropic cost. |
| Proteolytic Stability | Low ( | High ( | Bicyclization prevents protease access to the backbone. |
| Selectivity | Low (Promiscuous binding) | High (Shape-specific) | Rigid structures discriminate against homologous targets. |
| Permeability | Poor (Exposed polar backbone) | Improved (Internal H-bonding) | Constrained cores can mask polar amides (chameleonicity). |
| Synthetic Complexity | Low (Standard SPPS/Coupling) | High (Requires scaffold cyclization) | Higher barrier to entry, but higher value IP. |
Key Data Points[2][3][4][5][6][7][8][9][10][11][12]
-
Affinity: In a study targeting plasma kallikrein, a linear peptide exhibited a
in the micromolar range. Upon bicyclization via a TBMB scaffold, the improved to 1.5 nM . -
Stability: Linear peptides are typically degraded by serum proteases within minutes. Bicyclic peptides engineered with non-natural scaffolds (e.g., 1,3,5-tris(bromomethyl)benzene) have demonstrated plasma half-lives exceeding 40 hours in murine models.
Case Study: Bicyclic Peptides (The "Bicycle" Modality)
The most prominent application of this principle is the Bicyclic Peptide , where a linear peptide sequence containing three cysteine residues is chemically cyclized by a small molecule scaffold (e.g., TBMB).
Mechanism of Action
Unlike a linear peptide that "flops" onto a protein surface, the bicyclic peptide presents a rigid, antibody-like paratope.[2] The small molecule scaffold serves two roles:
-
Structural: It forces the peptide loops into a specific geometry.
-
Functional: It protects the peptide bonds from enzymatic cleavage.
Experimental Protocols
Protocol A: Synthesis & Selection of Bicyclic Peptides (Phage Display)
Objective: To isolate high-affinity bicyclic binders from a combinatorial library.
Materials:
-
M13 Phage library (format:
) -
Chemical Scaffold: 1,3,5-Tris(bromomethyl)benzene (TBMB)
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)
-
Target Protein (Biotinylated)
Workflow Diagram:
Figure 2: Phage display workflow for bicyclic peptide generation. The critical step is the chemical cyclization (Step 3) which converts the linear library into a constrained bicyclic format prior to selection.
Step-by-Step Methodology:
-
Library Production: Express the linear peptide library (e.g.,
) on M13 phage. -
Reduction: Incubate phage (
virions) with 1 mM TCEP in degassed buffer for 1 hour at 25°C to reduce disulfide bridges. -
Chemical Cyclization:
-
Add 10 µM TBMB (dissolved in acetonitrile).
-
Incubate for 1 hour at 30°C.
-
Note: The reaction occurs between the bromomethyl groups of TBMB and the thiols of the cysteines (
reaction), forming three thioether bonds.
-
-
Precipitation: Precipitate phage with PEG/NaCl to remove unreacted scaffold and TCEP.
-
Selection: Incubate cyclized phage with biotinylated target protein immobilized on streptavidin beads. Wash stringently to remove weak binders (the rigid structure allows for more aggressive washing than linear peptides).
-
Elution: Elute bound phage with low pH glycine buffer or competitive ligand.
Protocol B: Comparative Plasma Stability Assay
Objective: To quantify the metabolic stability advantage of the bicyclic scaffold.
-
Preparation: Dissolve the Linear Peptide and Bicyclic Peptide (10 µM final concentration) in human plasma (pooled, heparinized).
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Aliquot 50 µL samples at
minutes and 24 hours. -
Quenching: Immediately add 200 µL of ice-cold acetonitrile containing Internal Standard (IS) to precipitate plasma proteins.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate half-life ( ).-
Expected Result: Linear peptide
min; Bicyclic peptide hours.
-
References
-
Heinis, C., et al. (2009). Phage-encoded combinatorial chemical libraries based on bicyclic peptides. Nature Chemical Biology. [Link]
-
Zorzi, A., et al. (2017).[3] Cyclic peptide therapeutics: past, present and future. Current Opinion in Chemical Biology. [Link]
-
Bicycle Therapeutics. The Bicycle® Technology: A new modality for drug discovery. [Link]
-
Rhodes, C. A., & Pei, D. (2017). Bicyclic Peptides as Next-Generation Therapeutics. Chemistry – A European Journal. [Link]
Sources
The Advent of Photocatalysis in the Synthesis of Functionalized 2-Oxabicyclo[2.1.1]hexanes: A Comparative Guide
The quest for novel three-dimensional molecular scaffolds in drug discovery has intensified the focus on saturated heterocyclic systems that can serve as bioisosteres for planar aromatic rings. Among these, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core has emerged as a promising candidate, offering improved physicochemical properties such as enhanced aqueous solubility and metabolic stability compared to its carbocyclic and aromatic counterparts.[1][2] Traditionally, the synthesis of these strained bicyclic ethers has been challenging, often requiring harsh conditions and limited by substrate scope.[3] However, the recent surge in photocatalysis has opened up new avenues for the efficient and modular construction of functionalized 2-oxabicyclo[2.1.1]hexanes under mild conditions. This guide provides a comparative analysis of two prominent photocatalytic strategies for the synthesis of these valuable motifs, offering insights into their mechanisms, experimental setups, and relative merits.
Method 1: Cobalt-Enhanced Photocatalytic [2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes and Aldehydes
A significant breakthrough in the synthesis of 2-oxabicyclo[2.1.1]hexanes was the development of a cobalt-enhanced photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and aldehydes.[3][4] This method leverages the high strain energy of BCBs and the ability of a photoredox catalyst to generate a radical cation intermediate, which then engages in a nucleophilic addition with an aldehyde. The presence of a cobalt catalyst is crucial for enhancing the efficiency of the reaction.[3]
Mechanistic Rationale
The proposed mechanism for this transformation is initiated by the excitation of a suitable photocatalyst (e.g., an iridium-based complex) by visible light. The excited photocatalyst then oxidizes the bicyclo[1.1.0]butane to its radical cation. This highly reactive intermediate is trapped by an aldehyde, forming a distonic radical cation. Subsequent radical cyclization and reduction by the reduced photocatalyst furnishes the desired 2-oxabicyclo[2.1.1]hexane product and regenerates the photocatalyst for the next catalytic cycle. The cobalt co-catalyst is believed to facilitate the key C-C bond formation step, thereby improving the overall efficiency of the process.[3][4]
Experimental Protocol
A representative experimental procedure for the cobalt-enhanced photocatalytic synthesis of a functionalized 2-oxabicyclo[2.1.1]hexane is as follows:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar is added the photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%), cobalt(II) bromide (10 mol%), the aldehyde (0.2 mmol, 1.0 equiv), and the bicyclo[1.1.0]butane (0.3 mmol, 1.5 equiv).
-
The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with argon three times.
-
Anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL) is added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 24 hours.
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 2-oxabicyclo[2.1.1]hexane product.
Method 2: Visible-Light-Induced Triplet Energy Transfer for Polysubstituted 2-Oxabicyclo[2.1.1]hexanes
An alternative and powerful strategy for accessing polysubstituted 2-oxabicyclo[2.1.1]hexanes involves a visible-light-induced triplet energy transfer (EnT) process.[5][6][7] This method utilizes readily available benzoylformate esters and bicyclo[1.1.0]butanes to generate a diverse range of products through a formal [2π + 2σ] photocycloaddition followed by a C–H abstraction and aryl group migration sequence.[5]
Mechanistic Rationale
In this reaction, a photocatalyst, typically a thioxanthone derivative, is excited by visible light to its triplet state. This triplet sensitizer then transfers its energy to the benzoylformate ester, promoting it to its own triplet excited state. The excited benzoylformate ester undergoes a [2π + 2σ] cycloaddition with the bicyclo[1.1.0]butane to form a tricyclic intermediate. This intermediate then undergoes a backbone C–H abstraction by the excited carbonyl group, followed by an aryl group migration to the C2 position of the bicyclic system, ultimately yielding the polysubstituted 2-oxabicyclo[2.1.1]hexane.[5][7]
Experimental Protocol
A general experimental procedure for the visible-light-induced triplet energy transfer synthesis is as follows:
-
In a nitrogen-filled glovebox, the benzoylformate ester (0.1 mmol, 1.0 equiv), the bicyclo[1.1.0]butane (0.2 mmol, 2.0 equiv), and the photocatalyst (e.g., 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, 2 mol%) are dissolved in anhydrous solvent (e.g., dichloromethane, 1.0 mL) in a 4 mL vial.
-
The vial is sealed and taken out of the glovebox.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 12 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by preparative thin-layer chromatography to give the pure polysubstituted 2-oxabicyclo[2.1.1]hexane.
Comparative Analysis
To provide a clear comparison of the two methods, the following table summarizes their key features and performance based on reported experimental data.
| Feature | Cobalt-Enhanced [2π + 2σ] Cycloaddition | Visible-Light-Induced Triplet Energy Transfer |
| Starting Materials | Bicyclo[1.1.0]butanes, Aldehydes | Bicyclo[1.1.0]butanes, Benzoylformate Esters |
| Catalyst System | Photocatalyst (e.g., Ir-complex) + Co-catalyst | Photocatalyst/Sensitizer (e.g., Thioxanthone) |
| Reaction Mechanism | Radical Cation Pathway | Triplet Energy Transfer, Rearrangement |
| Key Transformation | [2π + 2σ] Cycloaddition | Formal [2π + 2σ] Cycloaddition/Migration |
| Substrate Scope | Broad tolerance for various aldehydes | Tolerates a range of (hetero)aryl groups |
| Reported Yields | Good to excellent | Generally good |
| Key Advantages | High efficiency, broad functional group tolerance | Access to previously inaccessible polysubstituted patterns |
| Potential Limitations | Requires a co-catalyst | May not be suitable for all substrate combinations |
Conclusion
Both the cobalt-enhanced [2π + 2σ] cycloaddition and the visible-light-induced triplet energy transfer cascade represent significant advancements in the synthesis of functionalized 2-oxabicyclo[2.1.1]hexanes. The choice of method will largely depend on the desired substitution pattern of the target molecule. The cobalt-enhanced method offers a direct and efficient route to a wide array of 2-oxabicyclo[2.1.1]hexanes from readily available aldehydes. On the other hand, the triplet energy transfer strategy provides access to unique polysubstituted scaffolds through a clever rearrangement sequence. The continued development of novel photocatalytic methods promises to further expand the toolbox for medicinal chemists, enabling the exploration of new chemical space and the design of next-generation therapeutics.
References
-
Li, C. et al. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science13 , 11045-11051 (2022). [Link]
-
Wang, D. et al. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science13 , (2022). [Link]
-
Liang, Y., Kleinmans, R., Daniliuc, C. G. & Glorius, F. Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society144 , 20207–20213 (2022). [Link]
-
Liang, Y., Kleinmans, R., Daniliuc, C. G. & Glorius, F. Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. PubMed (2022). [Link]
-
Liang, Y., Kleinmans, R., Daniliuc, C. G. & Glorius, F. Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society144 , 44 (2022). [Link]
-
Liu, W. et al. Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement. Organic Letters26 , 4126-4131 (2024). [Link]
-
Whalley, D. M. et al. Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock. Semantic Scholar (2024). [Link]
-
Garrido-García, P. et al. Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. ChemRxiv (2023). [Link]
-
Denisenko, A. et al. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry15 , 1155–1163 (2023). [Link]
-
Levterov, V. V. et al. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition63 , e202319831 (2024). [Link]
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, a bicyclic amino alcohol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. Based on available safety data, this compound presents multiple hazards that dictate its handling and disposal as a hazardous chemical waste.
Hazard Classification:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | |
| H314 | Causes severe skin burns and eye damage | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled |
The primary hazards associated with this compound are its corrosivity and toxicity . The presence of an amino group can contribute to its basicity and corrosive nature, while the overall structure and functional groups contribute to its oral and inhalation toxicity. Therefore, all waste containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE): The First Line of Defense
Due to the severe skin and eye damage potential, a stringent PPE protocol is mandatory when handling this compound and its waste.
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[1][2]
-
Hand Protection: Use compatible, chemical-resistant gloves. Given the compound's structure, butyl rubber or nitrile gloves are recommended. Always inspect gloves for integrity before use.[1][3]
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit is advised.[1]
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1][2]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[4][5]
Step 1: Designate a Hazardous Waste Container Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure screw-top cap.[4][6]
Step 2: Label the Waste Container The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Corrosive," "Toxic"[7]
-
The date of accumulation start.
Step 3: Collect the Waste
-
Liquid Waste: Carefully pour the waste into the designated container within a chemical fume hood. Avoid splashing.
-
Solid Waste: Collect contaminated solids (e.g., filter paper, contaminated gloves) in a separate, clearly labeled container for solid hazardous waste.
-
Sharps: Chemically contaminated sharps must be placed in a designated, puncture-resistant sharps container.[4]
Step 4: Container Management
-
Keep the waste container closed at all times, except when adding waste.[4][6]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4][5]
-
Ensure secondary containment is used to capture any potential leaks.[4]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation workflow for this compound.
Prohibited Disposal Methods
To prevent harm to human health and the environment, the following disposal methods are strictly prohibited:
-
Drain Disposal: Never dispose of this compound down the sink.[4] Its toxicity can disrupt wastewater treatment processes and harm aquatic life.
-
Regular Trash Disposal: This compound must not be disposed of in the regular trash.[4] This could expose custodial staff to hazardous chemicals.
-
Evaporation: Allowing the chemical to evaporate in the fume hood is not a permissible disposal method.[4]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If trained and safe to do so, control the source of the spill.
-
Contain: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Report: Report the spill to your institution's Environmental Health and Safety (EH&S) department.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Final Disposal Pathway
All collected hazardous waste containing this compound must be disposed of through your institution's designated hazardous waste management program. This typically involves collection by the EH&S department or a licensed hazardous waste disposal contractor.[8] The most common and effective method for the final destruction of such organic compounds is high-temperature incineration at a permitted facility.[8]
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University.
- Thermo Fisher Scientific. (2023, October 12).
- Methanol Safety D
- MDPI. (2023, August 26).
- Organic Syntheses Procedure. (n.d.).
- SAFETY D
- Carl ROTH. (n.d.).
- University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS.
- ACS Publications. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry.
- Fisher Scientific. (n.d.).
- SAFETY D
- US EPA. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- ResearchGate. (2025, August 8). (PDF)
- Digital Commons @ IWU. (n.d.).
- TCI Chemicals. (2025, October 16).
- Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16).
- Sigma-Aldrich. (2025, September 13).
- University of Louisville. (n.d.). WASTE DISPOSAL MANUAL. Department of Environmental Health and Safety (DEHS).
- University of Delaware. (n.d.). Pharmaceutical Waste. Environmental Health & Safety.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. methanex.com [methanex.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. louisville.edu [louisville.edu]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
